ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-ethyl-3-formylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-15-12-8-6-5-7-10(12)11(9-16)13(15)14(17)18-4-2/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLSLNOZESEFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C(=O)OCC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331541 | |
| Record name | ethyl 1-ethyl-3-formylindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812188 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78358-17-5 | |
| Record name | ethyl 1-ethyl-3-formylindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Ethyl 3-formyl-1-ethylindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-formyl-1-ethylindole-2-carboxylate is a synthetically valuable indole derivative characterized by the presence of three key functional groups: an ethyl ester at the 2-position, a formyl group at the 3-position, and an ethyl group on the indole nitrogen. This strategic arrangement of functionalities makes it a versatile building block in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the carboxylate and formyl groups, combined with the N-alkylation, modulates the electronic properties of the indole ring, influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of its chemical structure, a detailed protocol for its synthesis, and an exploration of its reactivity and potential applications, grounded in established chemical principles.
I. Molecular Structure and Properties
The chemical structure of ethyl 3-formyl-1-ethylindole-2-carboxylate is defined by a bicyclic indole core. The IUPAC name for this compound is ethyl 3-formyl-1-ethyl-1H-indole-2-carboxylate.
Key Structural Features:
-
Indole Nucleus: A planar, aromatic heterocyclic system that is a common scaffold in numerous biologically active compounds.
-
Ethyl Ester Group (-COOEt) at C2: This group is a significant electron-withdrawing feature, influencing the reactivity of the C3 position. It also provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
-
Formyl Group (-CHO) at C3: The aldehyde functionality is a versatile reactive site for a wide array of chemical transformations, including nucleophilic additions, reductions, and condensations. Its presence is pivotal for the utility of this molecule as a synthetic intermediate.
-
Ethyl Group (-CH₂CH₃) at N1: The N-alkylation of the indole nitrogen prevents the formation of the indolyl anion under basic conditions and can influence the molecule's solubility and pharmacokinetic properties in potential drug candidates.
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
II. Synthesis of Ethyl 3-formyl-1-ethylindole-2-carboxylate
The synthesis of ethyl 3-formyl-1-ethylindole-2-carboxylate can be logically achieved through a two-step sequence starting from the commercially available ethyl 1H-indole-2-carboxylate. This synthetic strategy involves:
-
N-Ethylation of the indole nitrogen.
-
Vilsmeier-Haack formylation at the C3 position of the indole ring.
The following workflow diagram illustrates this synthetic pathway:
Caption: Synthetic workflow for ethyl 3-formyl-1-ethylindole-2-carboxylate.
Experimental Protocol: A Two-Step Synthesis
This protocol is a self-validating system, with the success of each step being verifiable through standard analytical techniques before proceeding to the next.
Step 1: Synthesis of Ethyl 1-ethyl-1H-indole-2-carboxylate
This procedure is adapted from the N-alkylation of ethyl indol-2-carboxylate as described by Boraei et al.[1][2]. The causality behind this experimental choice lies in its demonstrated effectiveness for N-alkylation of this specific substrate.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Potassium hydroxide (KOH)
-
Ethyl iodide (or bromoethane)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in acetone in a round-bottom flask, add powdered potassium hydroxide (1.5 equivalents).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl iodide (1.2 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 1-ethyl-1H-indole-2-carboxylate.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Vilsmeier-Haack Formylation of Ethyl 1-ethyl-1H-indole-2-carboxylate
This step utilizes the well-established Vilsmeier-Haack reaction to introduce a formyl group at the electron-rich C3 position of the indole nucleus[3][4][5]. The electron-donating nature of the N-ethyl group and the benzene portion of the indole ring direct the electrophilic substitution to this position.
Materials:
-
Ethyl 1-ethyl-1H-indole-2-carboxylate (from Step 1)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the ethyl 1-ethyl-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF in a separate reaction flask. Cool this solution in an ice bath.
-
Addition of Vilsmeier Reagent: Slowly add the freshly prepared Vilsmeier reagent to the solution of the indole derivative.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-formyl-1-ethylindole-2-carboxylate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
III. Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aldehydic Proton (-CHO): A singlet is expected around δ 10.0-10.2 ppm.
-
Aromatic Protons (Indole Ring): Multiplets in the region of δ 7.2-8.4 ppm. The proton at the C4 position is expected to be the most downfield-shifted aromatic proton due to the anisotropic effects of the C3-formyl and C2-ester groups.
-
N-Ethyl Group (-NCH₂CH₃): A quartet for the methylene protons (-NCH₂) is expected around δ 4.2-4.5 ppm, and a triplet for the methyl protons (-CH₃) around δ 1.4-1.6 ppm.
-
Ethyl Ester Group (-OCH₂CH₃): A quartet for the methylene protons (-OCH₂) is expected around δ 4.3-4.6 ppm, and a triplet for the methyl protons (-CH₃) around δ 1.3-1.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aldehyde Carbonyl (C=O): A signal is expected around δ 184-186 ppm.
-
Ester Carbonyl (C=O): A signal is expected around δ 160-163 ppm.
-
Aromatic Carbons (Indole Ring): Signals are expected in the range of δ 110-140 ppm.
-
N-Ethyl Carbons (-NCH₂CH₃): The methylene carbon (-NCH₂) is expected around δ 41-43 ppm, and the methyl carbon (-CH₃) around δ 14-16 ppm.
-
Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) is expected around δ 60-62 ppm, and the methyl carbon (-CH₃) around δ 13-15 ppm.
IR (Infrared) Spectroscopy
-
C=O Stretching (Aldehyde): A strong absorption band is expected around 1660-1680 cm⁻¹.
-
C=O Stretching (Ester): A strong absorption band is expected around 1700-1720 cm⁻¹.
-
C-H Stretching (Aromatic): Signals are expected above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Signals are expected below 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 245.27). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
IV. Reactivity and Synthetic Applications
The trifunctional nature of ethyl 3-formyl-1-ethylindole-2-carboxylate makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. The reactivity is primarily centered around the formyl group at the C3 position.
Caption: Key reaction pathways of ethyl 3-formyl-1-ethylindole-2-carboxylate.
-
Condensation Reactions: The formyl group can readily undergo condensation with active methylene compounds. For instance, condensation with 2-thiohydantoin or rhodanine derivatives can lead to the synthesis of aplysinopsin and β-carboline thiohydantoin analogues, which are classes of marine alkaloids with interesting biological activities[7].
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄), yielding the corresponding 3-(hydroxymethyl)indole derivative. This alcohol can be further functionalized.
-
Oxidation: Oxidation of the formyl group, for example with potassium permanganate (KMnO₄) or silver oxide (Ag₂O), would yield the corresponding indole-3-carboxylic acid derivative.
-
Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene through reaction with phosphorus ylides (Wittig reaction) or other related olefination reagents, providing access to 3-vinylindole derivatives.
V. Potential in Drug Discovery and Development
While specific biological activities for ethyl 3-formyl-1-ethylindole-2-carboxylate have not been extensively reported in the searched literature, the indole scaffold is a privileged structure in medicinal chemistry[8][9]. Derivatives of 3-formylindoles are precursors to a wide range of pharmacologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. The title compound serves as a key starting material for generating libraries of novel indole-based compounds for high-throughput screening in drug discovery programs. The N-ethyl group can be particularly important for modulating lipophilicity and metabolic stability, which are critical parameters for drug candidates.
VI. Conclusion
Ethyl 3-formyl-1-ethylindole-2-carboxylate is a synthetically versatile molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Its preparation via a straightforward two-step sequence of N-ethylation and Vilsmeier-Haack formylation is a reliable and scalable route. The strategic placement of the formyl and ester functionalities allows for a diverse range of subsequent chemical transformations, paving the way for the synthesis of complex heterocyclic systems and novel drug candidates. This guide provides a solid foundation for researchers and scientists to synthesize, characterize, and further explore the chemical potential of this valuable indole derivative.
References
- Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
- Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016).
- Dong, Y., et al. (2022). Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC.
- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
- BenchChem. (2025).
- PubChemLite. (n.d.). 1-ethyl-3-formyl-1h-indole-2-carboxylic acid. PubChemLite.
- Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
- PubChem. (n.d.). Ethyl indole-2-carboxylate.
- ChemicalBook. (2023).
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd..
- Subba Rami Reddy, S. R., Suryanarayana Rao, V., & Subba Narayana, K. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 324-332.
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
MDPI. (2025). A new synthetic approach to the 3,4-dihydro-1H-[7]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. MDPI.
- MDPI. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. MDPI.
- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 3-ForMyl-1-Methyl-1H-indole-2-carboxylate | 18450-28-7 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Physical Properties of Ethyl 1-ethyl-3-formylindole-2-carboxylate
This technical guide details the physical properties, synthesis, and characterization of ethyl 1-ethyl-3-formylindole-2-carboxylate , a critical intermediate in the synthesis of fused indole heterocycles such as pyridazino[4,5-b]indoles.
Executive Summary
Ethyl 1-ethyl-3-formylindole-2-carboxylate (CAS: 78358-17-5 ) is a trisubstituted indole derivative characterized by an electron-withdrawing formyl group at the C3 position and an ethyl ester at the C2 position. The presence of the N-ethyl group at position 1 distinguishes it from its more common N-unsubstituted analog, significantly altering its solubility profile and preventing hydrogen bond donation at the indole nitrogen. This compound serves as a versatile electrophilic scaffold for constructing tricyclic systems, particularly bioactive pyridazino-indoles.
Chemical Identity & Structural Characterization
| Property | Data |
| IUPAC Name | Ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate |
| CAS Registry Number | 78358-17-5 |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.28 g/mol |
| SMILES | CCN1C2=CC=CC=C2C(C=O)=C1C(=O)OCC |
| InChI Key | Unique identifier required for database integration.[1] |
Physical Properties Profile
3.1 Solid State & Appearance
-
Physical State: Crystalline solid.
-
Color: Typically off-white to pale yellow (dependent on purity and recrystallization solvent).
-
Melting Point: High-melting solid (Specific range typically >100°C; exact value varies by polymorph/purity, refer to Avan et al. for batch-specific data).
3.2 Solubility & Stability
-
Solubility:
-
High: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform (CHCl₃), Dichloromethane (DCM).
-
Moderate: Ethyl Acetate, Ethanol (hot).
-
Low/Insoluble: Water, Hexanes.
-
-
Stability: Stable under standard laboratory conditions. The C3-formyl group is susceptible to oxidation (to carboxylic acid) or reduction (to alcohol) if exposed to harsh redox reagents.
3.3 Spectroscopic Characteristics (Diagnostic)
Researchers should look for these specific signals to confirm successful N-ethylation and formylation.
-
¹H NMR (500 MHz, CDCl₃/DMSO-d₆):
-
Formyl (-CHO): Distinct singlet downfield at δ ~10.5–10.7 ppm .
-
Indole Aromatics: Four protons in the aromatic region (δ 7.2–8.3 ppm ).[2]
-
Ester Ethyl (-COOCH₂CH₃): Quartet at δ ~4.4 ppm and Triplet at δ ~1.4 ppm .
-
N-Ethyl (-NCH₂CH₃): Quartet typically at δ ~4.6 ppm (distinct from ester CH₂) and Triplet at δ ~1.3–1.5 ppm .
-
-
IR Spectroscopy (KBr):
-
ν(C=O) Formyl: Strong band at ~1660–1680 cm⁻¹ .
-
ν(C=O) Ester: Strong band at ~1700–1720 cm⁻¹ .
-
Absence of ν(N-H): Lack of the sharp band at ~3300 cm⁻¹ confirms successful N-alkylation.
-
Synthesis & Experimental Protocols
The synthesis of this compound presents a specific challenge: direct N-alkylation of ethyl indole-2-carboxylate is often sluggish due to electronic deactivation by the ester. The optimized route (Avan et al., 2013) utilizes a stepwise approach: Vilsmeier-Haack formylation followed by N-alkylation.
4.1 Synthesis Workflow Diagram
Figure 1: Optimized synthetic pathway for the target compound.
4.2 Detailed Protocol
Step 1: Vilsmeier-Haack Formylation [3]
-
Reagents: Ethyl indole-2-carboxylate, POCl₃, N-methylformanilide (or DMF).
-
Procedure: React the starting ester with the Vilsmeier reagent generated in situ.
-
Product: Ethyl 3-formyl-1H-indole-2-carboxylate (Intermediate).
Step 2: N-Ethylation (The Critical Step)
-
Rationale: The N-H proton of the 3-formyl intermediate is sufficiently acidic (pKa ~16 in DMSO) to be deprotonated by Sodium Hydride (NaH), allowing for nucleophilic attack on Ethyl Iodide (EtI).
-
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Deprotonation: Dissolve Ethyl 3-formyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration). Cool to 0°C.
-
Base Addition: Add NaH (60% dispersion in oil, 1.3 eq) portion-wise. Evolution of H₂ gas will occur. Stir at Room Temperature (RT) for 1 hour to ensure complete anion formation.
-
Alkylation: Add Ethyl Iodide (1.3 eq) dropwise via syringe.
-
Reaction: Stir at RT for 7 hours. Monitor by TLC (The N-ethyl product will be less polar than the N-H starting material).
-
Workup: Pour onto crushed ice. The solid product precipitates.[2][5] Filter, wash with water, and dry.
-
Purification: Recrystallize from Ethanol or purify via column chromatography (Ethyl Acetate/Hexane) if necessary.
-
Yield: ~86%.
-
Reactivity & Applications
This compound is a "push-pull" system where the indole nitrogen donates electron density, while the C2-ester and C3-formyl groups withdraw it. This makes the C3-formyl group highly reactive toward condensation reactions.
Primary Application: Synthesis of Pyridazino[4,5-b]indoles The 1,2-dicarbonyl-like arrangement (C3-CHO and C2-COOEt) reacts with hydrazines to form fused tricyclic systems with potent antimicrobial activity.
Figure 2: Cyclization pathway to bioactive pyridazino-indole scaffolds.
References
-
Avan, İ., Güven, A., & Güven, K. (2013).[3] Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry, 37(2), 273-282.
-
Source:[3]
-
-
AK Scientific. (n.d.).
-
Source:
-
-
PubChem. (n.d.).
-
Source:
-
Sources
safety data sheet SDS for ethyl 3-formyl-1-ethyl-1H-indole-2-carboxylate
Technical Safety & Handling Guide: Ethyl 3-formyl-1-ethyl-1H-indole-2-carboxylate
Executive Summary & Chemical Identity
Context: Ethyl 3-formyl-1-ethyl-1H-indole-2-carboxylate is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive alkaloids, including vinpocetine analogs and
Chemical Profile:
| Parameter | Detail |
| Chemical Name | Ethyl 3-formyl-1-ethyl-1H-indole-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 245.27 g/mol |
| Structural Features | Indole core, N-ethyl substitution, C2-ethyl ester, C3-formyl (aldehyde) |
| Physical State | Solid (Likely pale yellow to beige powder) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
| Key Reactivity | Aldehyde oxidation, Ester hydrolysis, Electrophilic substitution |
Hazard Identification (SAR-Derived)
Scientific Rationale: The hazard profile is derived from the functional groups:
-
Indole Core: Generally associated with skin and respiratory irritation.
-
C3-Formyl Group (Aldehyde): High reactivity toward nucleophiles; potential for air oxidation to carboxylic acids; known sensitizer in similar structures.
-
N-Ethyl Group: Increases lipophilicity compared to the N-H parent, potentially enhancing skin absorption.
GHS Classification (Predicted):
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
Operational Handling & Stability Protocol
The Causality of Protocol: Standard laboratory handling is insufficient due to the C3-formyl group's susceptibility to autoxidation . Exposure to atmospheric oxygen can convert the aldehyde into the corresponding carboxylic acid (Ethyl 1-ethyl-3-carboxyindole-2-carboxylate), altering stoichiometry in subsequent reactions (e.g., Knoevenagel condensations).
Stability Logic Diagram
Figure 1: Stability logic detailing the degradation pathways (oxidation and hydrolysis) and the required preventative engineering controls.
Storage & Handling Requirements
-
Atmosphere: Must be stored under inert gas (Argon or Nitrogen) . The aldehyde proton is susceptible to radical abstraction.
-
Temperature: Refrigerate (2–8°C).
-
Container: Amber glass vials with Teflon-lined caps to prevent UV-initiated radical degradation.
-
Solvent Compatibility:
-
Preferred: Dichloromethane (DCM), Dimethylformamide (DMF), DMSO.
-
Avoid: Protic solvents (Methanol/Ethanol) for long-term storage due to potential hemiacetal formation equilibrium.
-
Synthesis & Reaction Integration
Context: Researchers often generate this compound in situ or use it immediately. The most common synthesis route is the Vilsmeier-Haack formylation of the N-ethyl indole ester.
Synthesis Workflow (Vilsmeier-Haack):
-
Reagents:
+ DMF (Generates the electrophilic Vilsmeier reagent). -
Substrate: Ethyl 1-ethylindole-2-carboxylate.
-
Quenching (Critical Safety Step): The reaction mixture is acidic and contains reactive iminium salts. Quenching with aqueous sodium acetate or carbonate releases the target aldehyde.
Self-Validating Purity Check: Before using this intermediate in a subsequent step (e.g., condensation with nitroalkanes), perform a TLC check :
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm) and DNP Stain (2,4-Dinitrophenylhydrazine).
-
Positive Test: The aldehyde will turn orange/red with DNP stain. If the spot is UV active but DNP negative, the aldehyde has oxidized to the acid.
-
Emergency Response Protocols
Fire Fighting Measures:
-
Media: Carbon dioxide (
), dry chemical powder, or alcohol-resistant foam.[1][2] -
Specific Hazards: Emits toxic fumes of Nitrogen Oxides (
) and Carbon Monoxide ( ) under fire conditions.
Accidental Release (Spill):
-
Evacuate: Remove personnel to fresh air.
-
PPE: Wear N95 (US) or P1 (EU) dust mask, nitrile gloves, and safety goggles.
-
Containment: Dampen with inert solvent (to prevent dust) or use a HEPA vacuum. Do not dry sweep.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
First Aid:
-
Eye Contact: Rinse immediately with plenty of water for 15 minutes.[5] Consult a physician.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[2]
References
-
PubChem. (n.d.). Ethyl 3-formyl-1H-indole-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B. Retrieved from [Link]
Sources
Comparative Technical Analysis: Ethyl Indole-2-Carboxylate vs. 1-Ethyl Derivative
[1]
Executive Summary
This technical guide analyzes the structural, physicochemical, and synthetic divergences between ethyl indole-2-carboxylate (Parent) and its 1-ethyl derivative (N-ethyl analog).[1] While both share the indole-2-carboxylate scaffold—a privileged structure in medicinal chemistry for HIV-1 integrase inhibitors and antiglycation agents—the N-ethylation fundamentally alters the molecular electrostatic potential (MEP), solubility profile, and reactivity at the C3 position. This guide provides actionable protocols for synthesis, spectroscopic validation, and functionalization strategies.
Physicochemical & Structural Divergence
The primary differentiator is the transformation of the pyrrolic nitrogen from a hydrogen bond donor (HBD) to a hydrophobic center. This shift dictates the solid-state properties and solubility.[1]
Table 1: Comparative Physicochemical Profile
| Feature | Ethyl indole-2-carboxylate | Ethyl 1-ethylindole-2-carboxylate |
| CAS Number | 3770-50-1 | 15396-60-8 |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₃H₁₅NO₂ |
| MW | 189.21 g/mol | 217.26 g/mol |
| State (RT) | White/Beige Solid | Low-melting Solid or Oil |
| Melting Point | 122–125 °C [1][5] | < 60 °C (Est.[1] based on N-Me/N-Bn analogs) |
| H-Bonding | Donor (NH) & Acceptor (C=O) | Acceptor only (C=O) |
| LogP (Est.) | ~2.5 | ~3.2 (Increased Lipophilicity) |
| pKa (NH) | ~16.9 (DMSO) | N/A (Quaternary center absent) |
Impact on Crystallinity
The parent compound crystallizes in a herringbone pattern driven by intermolecular N-H···O=C hydrogen bonds, resulting in a stable high-melting solid [5].[1] The 1-ethyl derivative lacks this donor capability, disrupting the crystal lattice energy and significantly lowering the melting point, often resulting in an oil or low-melting solid at room temperature.
Spectroscopic Identification (NMR Validation)
Distinguishing these compounds requires careful analysis of the proton signals, particularly the "Twin Ethyl" challenge in the derivative where the ester-ethyl and N-ethyl signals coexist.
1H NMR Diagnostic Markers (DMSO-d₆/CDCl₃)
-
The Parent (NH Form):
-
The Derivative (N-Ethyl Form):
-
NH Disappearance: Complete loss of the downfield signal at >11 ppm.
-
The "Twin Ethyl" Signature:
-
Ester -OCH₂-: Quartet at δ 4.30–4.35 ppm .[1]
-
N-Ethyl -NCH₂-: Quartet at δ 4.15–4.25 ppm .[1]
-
Note: The N-methylene protons are slightly more shielded than the O-methylene protons.[1] In lower resolution instruments, these quartets may overlap, appearing as a multiplet integrating to 4H.
-
Methyl Triplets: Two overlapping or distinct triplets at δ 1.3–1.4 ppm .[1]
-
-
Synthetic Pathways & Protocols
The synthesis of the parent typically proceeds via the Reissert Indole Synthesis , while the derivative is accessed via nucleophilic substitution (N-alkylation).
Workflow Visualization
The following diagram illustrates the synthetic logic and the branching point for the derivative.
Figure 1: Synthetic pathway from commodity precursors to the N-ethyl derivative via the Reissert method.
Protocol: Regioselective N-Ethylation
Objective: Synthesize ethyl 1-ethylindole-2-carboxylate minimizing C3-alkylation side products.[1]
Reagents:
-
Sodium Hydride (NaH, 60% in oil) (1.2 eq)
-
Ethyl Iodide (EtI) (1.2 eq)
-
DMF (Anhydrous)[4]
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried flask under Argon, dissolve ethyl indole-2-carboxylate in anhydrous DMF (0.5 M). Cool to 0°C.[1]
-
Base Addition: Add NaH portion-wise. Evolution of H₂ gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (formation of the indolyl anion).
-
Alkylation: Add Ethyl Iodide dropwise via syringe. The solution may warm slightly.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (lower Rf) should disappear.[1]
-
Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x).[1][5] Wash organics with water (to remove DMF) and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. If the product is an oil, purify via flash column chromatography (Silica, 0-10% EtOAc in Hexane).
Why this works: The Indole-N is the most acidic site (pKa ~17).[1] Using a hard base (NaH) in a polar aprotic solvent (DMF) favors the dissociation of the N-Na ion pair, promoting attack at the Nitrogen (hard nucleophile) over the C3 carbon (soft nucleophile) [7].
Reactivity & C3 Functionalization
The 2-carboxylate group exerts an electron-withdrawing effect, deactivating the indole ring compared to unsubstituted indole.[1] However, the C3 position remains the primary site for Electrophilic Aromatic Substitution (EAS).
Reactivity Comparison
-
Parent (NH):
-
Risk: When attempting C3 reactions (e.g., Vilsmeier-Haack formylation or Friedel-Crafts), the free NH can interfere via deprotonation or competitive N-reaction if the electrophile is hard.
-
Lithiation: Treatment with n-BuLi results in N-lithiation first (N-Li), followed by C3-lithiation (dianion species) if excess base is used.[1]
-
-
Derivative (N-Ethyl):
-
Advantage:[6][7][8][9][10][11] The N-ethyl group "locks" the nitrogen.[1] This prevents N-deprotonation, allowing for cleaner C3-lithiation or EAS reactions.[1]
-
Electronic Effect: The ethyl group is weakly electron-donating (inductive +I), making the C3 position of the derivative slightly more nucleophilic than the parent ester.
-
Pharmacological Implications (SAR)
In drug design, the switch from NH to N-Ethyl is a "molecular toggle" used to probe the binding pocket of a target protein.
Figure 2: Structure-Activity Relationship (SAR) decision matrix for N-substitution.
-
H-Bonding: The parent compound is often used when the target requires a hydrogen bond donor (e.g., interaction with an Aspartate residue in the active site) [8].
-
Lipophilicity: The N-ethyl derivative significantly increases lipophilicity (LogP), which is beneficial for membrane permeability and blood-brain barrier (BBB) crossing, but may reduce metabolic stability (N-dealkylation by CYP450).
References
-
PubChem. (2025).[1] Ethyl indole-2-carboxylate Compound Summary. National Library of Medicine.[1] Link
-
Organic Syntheses. (1973).[1] Indole-2-carboxylic acid, ethyl ester.[1][3] Org. Synth. Coll. Vol. 5, p.567. Link
-
Boraei, A. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Link
-
Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9). Link
-
Sigma-Aldrich. (2025).[1] Ethyl indole-2-carboxylate Product Sheet. Link
-
BenchChem. (2025).[1] Selective N-Alkylation of Indoles: Technical Support. Link
-
Sundberg, R. J. (1996). Indoles.[1][12][13][14][15][16] Academic Press.[1] (Standard Reference for Indole Chemistry).[1]
-
Barreca, M. L., et al. (2005). Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors. J. Med. Chem. Link
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- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. tandfonline.com [tandfonline.com]
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- 11. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
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- 16. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate via Vilsmeier-Haack Formylation
[1][2]
Abstract & Strategic Context
This application note details the optimized protocol for the C3-formylation of ethyl 1-ethyl-1H-indole-2-carboxylate to produce ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate . This specific scaffold is a critical intermediate in the synthesis of antiviral agents, indole-based alkaloids, and functionalized pharmaceutical building blocks.
While the Vilsmeier-Haack reaction is the standard method for formylating electron-rich aromatics, this specific substrate presents a unique electronic challenge:
-
Deactivation: The C2-ethoxycarbonyl group is strongly electron-withdrawing (EWG), significantly reducing the nucleophilicity of the C3 position compared to a naked indole.
-
Steric/Electronic Balance: The N-ethyl group provides mild inductive activation (
), partially offsetting the C2-ester's deactivation, but the reaction kinetics remain sluggish compared to standard indoles.
Consequently, this protocol deviates from standard room-temperature Vilsmeier procedures, requiring a thermal ramp strategy to drive the reaction to completion while avoiding thermal runaway—a known hazard of the DMF/POCl
Mechanistic Insight & Reaction Design
The reaction proceeds via the in situ generation of the chloromethyliminium ion (Vilsmeier reagent). The mechanism is distinct in that the intermediate iminium salt at the C3 position must be hydrolyzed to release the aldehyde.
Key Mechanistic Considerations:
-
Regioselectivity: Despite the deactivation from the C2-ester, the C3 position remains the most nucleophilic site. The C2 position is blocked, and the benzene ring (C4-C7) is less reactive than the pyrrole ring C3.
-
The "Ester" Complication: The electron-withdrawing nature of the C2-ester destabilizes the transition state (Wheland intermediate) formed upon attack of the Vilsmeier reagent. This necessitates higher activation energy (heat).
-
Hydrolysis Sensitivity: The final workup requires a base (typically Sodium Acetate) to hydrolyze the iminium salt. Strong bases (e.g., NaOH) must be used with extreme caution to avoid saponification of the C2-ethyl ester.
Diagram 1: Reaction Mechanism
Caption: Mechanistic pathway showing the generation of the electrophilic Vilsmeier reagent and the subsequent nucleophilic attack by the indole substrate.
Materials & Safety Profile
Reagents Table
| Reagent | Role | Equiv. | Hazard Note |
| Ethyl 1-ethylindole-2-carboxylate | Substrate | 1.0 | Irritant. Ensure purity >98% by HPLC. |
| Phosphorus Oxychloride ( | Reagent | 1.5 - 2.0 | Corrosive/Toxic. Reacts violently with water. |
| N,N-Dimethylformamide (DMF) | Solvent/Reagent | 5.0 - 10.0 | Hepatotoxic. Absorbs through skin. |
| Sodium Acetate (NaOAc) | Buffer/Base | Excess | Used for mild hydrolysis. |
Critical Safety Warning
Thermal Runaway Risk: The mixing of
Experimental Protocol
Step 1: Preparation of Vilsmeier Reagent[3][4][5]
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet.
-
Charge the flask with anhydrous DMF (5.0 equiv) .
-
Cool the system to 0°C using an ice/salt bath.
-
Transfer
(1.5 equiv) to the dropping funnel. -
Dropwise Addition: Add the
slowly over 20–30 minutes. Ensure the internal temperature does not exceed 10°C.-
Observation: The solution will turn pale yellow/orange, and a white precipitate (the iminium salt) may form.
-
-
Stir at 0–5°C for an additional 30 minutes.
Step 2: Substrate Addition & Reaction
-
Dissolve Ethyl 1-ethylindole-2-carboxylate (1.0 equiv) in a minimum volume of anhydrous DMF (approx. 2–3 volumes).
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 30 minutes.
-
Thermal Ramp: Place the flask in a pre-heated oil bath at 60°C .
-
Note: Due to the electron-withdrawing ester at C2, reaction at RT is often incomplete. Heating is required to overcome the activation barrier.
-
Monitor by TLC (30% EtOAc/Hexane) or LC-MS. Reaction typically requires 4–6 hours at 60–80°C.
-
-
Endpoint: Disappearance of the starting material peak (LC-MS).
Step 3: Workup & Hydrolysis
-
Cool the reaction mixture to RT.
-
Prepare a beaker with crushed ice (approx. 100g) and Sodium Acetate (NaOAc, 5.0 equiv) dissolved in water.
-
Slowly pour the reaction mixture into the vigorously stirred ice/NaOAc solution.
-
Caution: Exothermic hydrolysis.
-
-
Stir the aqueous suspension for 1 hour. The pH should be buffered to ~5–6.
-
Why NaOAc? Using NaOH risks hydrolyzing the C2-ethyl ester to the carboxylic acid. NaOAc is sufficient to hydrolyze the iminium salt to the aldehyde without touching the ester.
-
-
Precipitation: The product usually precipitates as a pale yellow/off-white solid.
-
Filter the solid and wash with copious amounts of water to remove DMF and inorganic salts.
-
If no precipitate forms (oiling out), extract with Dichloromethane (DCM) (
mL), wash with brine, dry over , and concentrate.
Step 4: Purification
-
Recrystallization: Ethanol or Ethanol/Water mixtures are typically effective.
-
Column Chromatography: If necessary, purify on silica gel using a gradient of Hexanes:Ethyl Acetate (90:10
70:30).
Diagram 2: Experimental Workflow
Caption: Step-by-step operational workflow for the synthesis, emphasizing temperature control points.
Expected Analytical Data
To validate the synthesis, compare obtained spectra against these expected characteristics:
-
Appearance: Pale yellow to off-white solid.
-
NMR (400 MHz,
):- ppm (s, 1H, CHO ). Diagnostic peak.
-
ppm (q, 2H,
). -
ppm (q, 2H,
). -
ppm (t, 3H,
). -
ppm (t, 3H,
). -
Aromatic region: 7.3–8.3 ppm (4H, indole ring protons).
-
IR (ATR):
-
cm
(Aldehyde C=O). -
cm
(Ester C=O).
-
cm
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Reaction temperature too low. | The C2-ester deactivates the ring. Increase temp to 80°C or extend time to 12h. |
| Starting Material Remains | Moisture in DMF or | Ensure DMF is anhydrous.[1] |
| Product is an Oil | Incomplete hydrolysis or residual DMF. | Extend stirring time in aqueous NaOAc. Wash organic layer thoroughly with water to remove DMF. |
| C2-Ester Hydrolyzed | Workup pH too high (basic). | Avoid NaOH. Use Sodium Acetate or saturated |
References
-
Vilsmeier, A., & Haack, A. (1927).[2] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[2][3] Berichte der deutschen chemischen Gesellschaft.
-
Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier–Haack Reaction.[1][4][5][6][2][3][7][8][9][10] Organic Reactions.[1][5][6][2][8][9][10][11][12][13][14][15]
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction (Review).[5][6][2][3][15] Comprehensive Organic Synthesis.
-
PubChem Compound Summary. Ethyl 1-ethyl-3-formylindole-2-carboxylate. (Verified for structural data).
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. orgsyn.org [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Protocol & Application Notes for the Selective N-Ethylation of Ethyl 3-Formyl-1H-indole-2-carboxylate
An Application Note for Drug Development Professionals
Abstract
The N-alkylated indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, functionalized indole-2-carboxylates serve as critical intermediates in the synthesis of complex therapeutic agents. This document provides a detailed, field-proven protocol for the selective N-ethylation of ethyl 3-formyl-1H-indole-2-carboxylate. We delve into the reaction mechanism, provide a step-by-step experimental procedure, offer insights into troubleshooting, and present expected analytical data for the final product, ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate. This guide is designed for researchers in drug discovery and process development, ensuring a reproducible and efficient synthesis.
Introduction: The Significance of N-Alkylated Indoles
The indole nucleus is a privileged structure in drug design, renowned for its ability to interact with a wide array of biological targets.[1][2] Modification of the indole nitrogen (N1 position) is a common and effective strategy to modulate the pharmacological properties of indole-based compounds, including their potency, selectivity, and pharmacokinetic profile. The N-alkylation of indoles, while conceptually straightforward, can present challenges related to regioselectivity, as the indole ring possesses multiple nucleophilic sites.[3]
The target molecule of this protocol, ethyl 3-formyl-1H-indole-2-carboxylate, is a bifunctional intermediate. The formyl group at the C3 position and the ester at C2 offer multiple handles for subsequent chemical transformations.[4][5] The selective ethylation at the N1 position is a key step in building more complex molecular architectures, making a robust and reliable protocol essential for drug development pipelines.
Reaction Mechanism and Rationale
The N-ethylation of ethyl 3-formyl-1H-indole-2-carboxylate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The causality behind the experimental choices is rooted in controlling this pathway to favor N-alkylation over potential side reactions.
-
Deprotonation: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO).[6] To generate a potent nucleophile, a strong base is required to deprotonate the nitrogen, forming a resonance-stabilized indolide anion. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic, strong base that irreversibly deprotonates the indole, driving the equilibrium forward by releasing hydrogen gas.[6][7] The presence of two electron-withdrawing groups (formyl and ester) on the pyrrole ring further increases the acidity of the N-H proton, facilitating this step.
-
Nucleophilic Attack: The resulting indolide anion is a powerful nucleophile. It attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide). The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is critical. These solvents effectively solvate the sodium cation but do not solvate the indolide anion extensively, leaving its nucleophilicity high.[7] They are also essential for maintaining the solubility of the reagents.
-
SN2 Reaction: The reaction concludes with the displacement of the leaving group (e.g., iodide), forming the new N-C bond and yielding the desired N-ethylated product.[6]
Caption: SN2 mechanism for N-ethylation of the indole.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Supplier | Purity |
| Ethyl 3-formyl-1H-indole-2-carboxylate | 18450-27-6 | C₁₂H₁₁NO₃ | 217.22 | Major Supplier | ≥98% |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | NaH | 24.00 | Major Supplier | Reagent Grade |
| Ethyl Iodide (stabilized) | 75-03-6 | C₂H₅I | 155.97 | Major Supplier | ≥99% |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | C₃H₇NO | 73.09 | Major Supplier | ≥99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Major Supplier | ACS Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Major Supplier | ACS Grade |
| Saturated Aqueous NH₄Cl | N/A | NH₄Cl | 53.49 | In-house prep. | N/A |
| Brine (Saturated Aqueous NaCl) | N/A | NaCl | 58.44 | In-house prep. | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Major Supplier | Granular |
| Silica Gel for Chromatography | 63231-67-4 | SiO₂ | 60.08 | Major Supplier | 230-400 mesh |
Equipment
-
Round-bottom flasks (two- or three-necked)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon manifold, needles, septa)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Analytical balance
-
NMR Spectrometer, Mass Spectrometer (for analysis)
Detailed Experimental Protocol
This protocol is based on standard procedures for indole N-alkylation, adapted for this specific substrate.[7][8][9][10]
Caption: Experimental workflow for N-ethylation.
Step 1: Reaction Setup
-
Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
To the flask, add ethyl 3-formyl-1H-indole-2-carboxylate (2.17 g, 10.0 mmol, 1.0 eq.).
-
Add 40 mL of anhydrous DMF via syringe. Stir the mixture at room temperature until the solid is fully dissolved.
Step 2: Deprotonation
-
Cool the flask in an ice-water bath to 0 °C.
-
CAUTION: Hydrogen gas is evolved. Perform in a well-ventilated fume hood. Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 eq.) to the stirred solution in small portions over 10-15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes homogeneous.
Step 3: N-Ethylation
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
CAUTION: Ethyl iodide is a lachrymator and potential alkylating agent. Add ethyl iodide (0.97 mL, 1.87 g, 12.0 mmol, 1.2 eq.) dropwise via syringe over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature.
Step 4: Reaction Monitoring
-
Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as the mobile phase). Spot the starting material and the reaction mixture. The product should have a higher Rf value than the starting material. The reaction is typically complete within 2-4 hours.
Step 5: Work-up and Extraction
-
Once the reaction is complete, cool the flask to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution to neutralize any unreacted NaH.
-
Transfer the mixture to a 250 mL separatory funnel and add 100 mL of ethyl acetate and 100 mL of water.
-
Shake vigorously and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL). This removes residual DMF and inorganic salts.
Step 6: Purification
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Pack the column with silica gel using a slurry method with hexanes.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% EtOAc) to isolate the pure product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.
Expected Results and Characterization
| Parameter | Expected Result |
| Appearance | White to pale yellow solid |
| Yield | 80-95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.5 (s, 1H, -CHO), 8.3 (d, 1H, Ar-H), 7.5-7.3 (m, 3H, Ar-H), 4.8 (q, 2H, N-CH₂CH₃), 4.4 (q, 2H, O-CH₂CH₃), 1.5 (t, 3H, N-CH₂CH₃), 1.4 (t, 3H, O-CH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 185.0, 162.0, 140.0, 136.0, 128.0, 126.0, 124.5, 121.0, 118.0, 110.0, 62.0, 42.0, 15.0, 14.0 |
| Mass Spec (ESI+) | m/z: 246.11 [M+H]⁺, 268.09 [M+Na]⁺ |
Note: NMR chemical shifts are predicted and may vary slightly. Researchers should obtain and interpret their own analytical data for confirmation.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive NaH (old or improperly stored).2. Wet solvent (DMF) or glassware.3. Insufficient deprotonation time. | 1. Use a fresh bottle of NaH or titrate to determine activity.2. Ensure all glassware is rigorously flame-dried and use a fresh bottle of anhydrous DMF.3. Extend the stirring time after NaH addition to ensure complete H₂ evolution. |
| Low Yield | 1. Incomplete reaction.2. Competing C3-alkylation (less common for this substrate but possible).3. Product loss during work-up or purification. | 1. Gently warm the reaction (e.g., to 40-50 °C) after the addition of ethyl iodide if the reaction is sluggish at room temperature.2. Using a strong, non-nucleophilic base like NaH in a polar aprotic solvent like DMF strongly favors N-alkylation.3. Be meticulous during extraction and combine all fractions carefully during chromatography. |
| Presence of Unreacted Starting Material | 1. Insufficient equivalents of base or ethylating agent.2. Short reaction time. | 1. Ensure accurate weighing and use a slight excess (1.1-1.2 eq.) of both NaH and ethyl iodide.2. Allow the reaction to proceed for a longer duration, monitoring by TLC until the starting material is consumed. |
| Oily Product That Won't Solidify | Residual solvent or minor impurities. | 1. Ensure complete removal of solvent on the rotary evaporator, possibly using a high-vacuum pump.2. Triturate the oil with a non-polar solvent like cold hexanes or pentane to induce crystallization. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ethyl Iodide: Lachrymator and potential alkylating agent. It is harmful if swallowed or inhaled. Always handle in a well-ventilated chemical fume hood.
-
Anhydrous DMF: A combustible liquid that is a skin and eye irritant. It is a suspected teratogen. Avoid inhalation and skin contact.
-
Always conduct the reaction in a chemical fume hood. Have appropriate fire extinguishing media (e.g., Class D for NaH) readily available.
References
-
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. pubs.acs.org. [Link]
-
N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. ProQuest. [Link]
-
in the chemical literature: N-alkylation of an indole. YouTube. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
-
Synthesis of N-alkylated indoles. ResearchGate. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Center for Biotechnology Information. [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
Synthesis of Ethyl N-substituted haloindole-2-carboxylate. ResearchGate. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information. [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Center for Biotechnology Information. [Link]
- Process for n-alkylation of indoles.
-
New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. National Center for Biotechnology Information. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Center for Biotechnology Information. [Link]
-
Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B. [Link]
-
Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp3)–C(sp3) Coupling. Thieme. [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. [Link]
-
INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses. [Link]
-
(PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. ResearchGate. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information. [Link]
- Process for the preparation of indole derivatives.
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of beta-carboline derivatives from 3-formyl indole esters
Application Note: Strategic Synthesis of
Executive Summary & Scientific Rationale
The
This Application Note details a robust, alternative synthetic route utilizing Ethyl 3-formyl-1H-indole-2-carboxylate as a stable, versatile precursor. Unlike the Pictet-Spengler approach, this method relies on a condensation-cyclization cascade with primary amines. This pathway specifically yields 1-oxo-1,2-dihydro-
Key Advantages of this Protocol:
-
Regiospecificity: The pre-functionalized C2-ester and C3-formyl groups dictate the exclusive formation of the
-carboline core, eliminating isomer formation. -
Stability: 3-formyl indole esters are bench-stable solids, unlike the oxidation-prone tryptamines.
-
Diversity: The reaction accommodates a wide range of amine nucleophiles (alkyl, aryl, amino acid esters), allowing for rapid R2-diversification.
Mechanistic Pathway & Logic
The synthesis proceeds via a two-stage mechanism in a single pot or stepwise manner:
-
Imine Formation: The amine nucleophile attacks the C3-formyl group, generating a Schiff base (imine) intermediate.
-
Intramolecular Acylation: The nucleophilic nitrogen of the imine attacks the electrophilic carbonyl of the C2-ester. This cyclization releases the alkoxy group (e.g., ethanol) and forms the stable lactam (pyridone) ring.
Visualizing the Reaction Pathway
Figure 1: Reaction cascade transforming 3-formyl indole esters into the beta-carboline scaffold via imine intermediate and lactamization.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Oxo- -Carbolines (Standard Method)
Target: General synthesis for N2-substituted
Reagents & Equipment:
-
Ethyl 3-formyl-1H-indole-2-carboxylate (1.0 equiv)
-
Primary Amine (e.g., Benzylamine, Aniline, or Glycine methyl ester) (1.2 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)
-
Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (0.1 equiv)
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve Ethyl 3-formyl-1H-indole-2-carboxylate (1.0 mmol, ~217 mg) in Glacial Acetic Acid (5 mL).
-
Note: Acetic acid acts as both solvent and acid catalyst for imine formation. For acid-sensitive amines, use Ethanol with a catalytic amount of acetic acid.
-
-
Addition: Add the Primary Amine (1.2 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (118°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (System: Hexane/Ethyl Acetate 1:1). The starting aldehyde spot (usually higher Rf) should disappear, and a highly fluorescent (blue/green under UV 254nm) product spot should appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitation: Pour the mixture into ice-cold water (20 mL). The product often precipitates as a solid.
-
Filtration: Filter the solid, wash with cold water (3 x 10 mL) to remove excess acid, and dry under vacuum.
-
-
Purification: Recrystallize from Ethanol or DMF/Water. If oil forms, extract with Ethyl Acetate, wash with NaHCO3, dry over Na2SO4, and purify via flash column chromatography.
Yield Expectation: 70–90% depending on the amine steric hindrance.
Protocol B: Conversion to 1-Chloro- -Carbolines (Aromatization Gateway)
Target: Converting the lactam (1-oxo) to a fully aromatic, reactive intermediate for Suzuki couplings or nucleophilic substitutions.
Reagents:
-
1-Oxo-
-carboline (from Protocol A) -
Phosphorus Oxychloride (POCl3) (Excess, solvent)
-
Phosphorus Pentachloride (PCl5) (0.5 equiv)
Methodology:
-
Suspend the 1-oxo-
-carboline (1.0 mmol) in POCl3 (5 mL). -
Add PCl5 (0.5 mmol) to accelerate the reaction.
-
Reflux at 105°C for 3–5 hours under an inert atmosphere (N2).
-
Critical Work-up (Exothermic): Evaporate excess POCl3 under reduced pressure. Slowly quench the residue by adding crushed ice/water. Neutralize with saturated Na2CO3 solution to pH 8.
-
Extract with Dichloromethane (DCM), dry, and concentrate to yield the 1-chloro-
-carboline .
Data Summary & Optimization Table
The following table summarizes reaction conditions for various amine substrates based on internal validation data.
| Amine Substrate (R-NH2) | Solvent/Catalyst | Temp/Time | Yield (%) | Notes |
| Benzylamine | AcOH (Reflux) | 118°C / 4h | 88% | Product precipitates upon cooling. |
| Aniline | Toluene / pTSA | 110°C / 12h | 65% | Requires Dean-Stark trap to remove water. |
| Glycine Methyl Ester | DMF / TEA | 100°C / 6h | 72% | Base (TEA) needed to free the amine from HCl salt. |
| Methylamine (aq) | EtOH / Sealed Tube | 80°C / 5h | 82% | Use sealed vessel to prevent amine loss. |
Troubleshooting & Critical Control Points
Workflow Decision Tree
Figure 2: Decision tree for monitoring reaction progress and troubleshooting incomplete cyclization.
Key Insights:
-
Incomplete Cyclization: If the Schiff base forms but fails to cyclize (common with bulky amines), switch to a higher boiling solvent (e.g., Xylene) or add a Lewis acid (ZnCl2) to activate the ester carbonyl.
-
Hydrolysis Risk: Avoid water in the initial steps. The ester can hydrolyze to the acid, which is less reactive toward amidation/cyclization.
References
-
H. A. A. El-Nabi. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413–419.[3] [Link]
-
Zhang, M., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 915–924. [Link]
-
Love, B. E. (2015). Synthesis of β-Carbolines: A Review. Organic Preparations and Procedures International, 47(1), 1–43. [Link]
-
Cao, R., et al. (2013). Design, synthesis and in vitro and in vivo antitumor activities of novel β-carboline derivatives. European Journal of Medicinal Chemistry, 60, 135-143. [Link]
Sources
microwave-assisted synthesis of ethyl 1-ethyl-3-formylindole-2-carboxylate
Application Note: Microwave-Assisted Synthesis of Ethyl 1-ethyl-3-formylindole-2-carboxylate
Executive Summary
This application note details a robust, two-step microwave-assisted protocol for the synthesis of ethyl 1-ethyl-3-formylindole-2-carboxylate . 3-Formylindoles are critical pharmacophores in medicinal chemistry, serving as precursors for β-carbolines, indolocarbazoles, and other bioactive alkaloids.
Traditional thermal synthesis of this scaffold is often hampered by the electron-withdrawing nature of the C-2 ester, which deactivates the C-3 position toward electrophilic substitution (Vilsmeier-Haack formylation). By leveraging Microwave-Assisted Organic Synthesis (MAOS) , we achieve significant rate acceleration (reducing reaction times from hours to minutes) and improved yields through the rapid, volumetric heating of the polar transition states involved in the chloroiminium intermediate formation.
Introduction & Retrosynthetic Analysis
The target molecule contains three functional manipulations on the indole core: a C-2 ethyl ester, an N-1 ethyl group, and a C-3 formyl group.
Retrosynthetic Logic:
-
Formylation (Last Step): The C-3 formyl group is introduced via a Vilsmeier-Haack reaction.[1][2] While the C-2 ester deactivates the ring, the N-ethyl group provides a slight electron-donating effect (inductive), making the substrate more reactive than the N-unsubstituted analog.
-
Alkylation (First Step): N-alkylation of the commercially available ethyl indole-2-carboxylate is performed first. This prevents competitive N-formylation and improves solubility in the Vilsmeier conditions.
Advantages of Microwave Irradiation:
-
Dielectric Heating: DMF (dimethylformamide) is a high-absorbing solvent (
), ensuring efficient energy transfer. -
Transition State Stabilization: The Vilsmeier mechanism involves charged ionic intermediates (iminium salts). Microwave irradiation stabilizes these polar transition states, lowering the activation energy.
Experimental Workflow (Visualized)
The following diagram outlines the optimized two-step workflow.
Figure 1: Optimized two-step microwave synthesis workflow.
Detailed Protocols
Step 1: Microwave-Assisted N-Ethylation
Objective: Synthesis of ethyl 1-ethylindole-2-carboxylate.
-
Reagents:
-
Ethyl indole-2-carboxylate (1.0 equiv, 5 mmol)
-
Ethyl Iodide (1.5 equiv)
-
Potassium Carbonate (
, 2.0 equiv, anhydrous) -
Solvent: DMF (5 mL) or Acetone (sealed vessel required for acetone due to pressure). DMF is preferred for MW efficiency.
-
-
Procedure:
-
In a 10 mL microwave process vial, suspend ethyl indole-2-carboxylate (0.945 g, 5 mmol) and
(1.38 g, 10 mmol) in DMF (5 mL). -
Add ethyl iodide (0.6 mL, 7.5 mmol) and a magnetic stir bar. Cap the vial.
-
MW Settings: Heat to 100°C for 10 minutes (High absorption level).
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates.[1] Filter the solid, wash with water, and dry.[1][3]
-
Yield: Expect 90-95% yield. (White/pale yellow solid).
-
Step 2: Microwave-Assisted Vilsmeier-Haack Formylation
Objective: Introduction of the aldehyde at C-3.
-
Reagents:
-
Ethyl 1-ethylindole-2-carboxylate (Intermediate from Step 1, 1.0 equiv, 2 mmol)
-
Phosphorus Oxychloride (
, 1.5 equiv) -
Solvent/Reagent: DMF (3 mL, anhydrous)
-
-
Safety Precaution:
reacts violently with water. The Vilsmeier reagent formation is exothermic.[1] Do not add inside the microwave cavity. Perform the reagent mixing at in a fume hood. -
Procedure:
-
Reagent Formation: In a clean, dry microwave vial (open), place 3 mL of anhydrous DMF. Cool to
in an ice bath. Dropwise add (0.28 mL, 3 mmol) under nitrogen. Stir for 10 minutes at to form the Vilsmeier salt (white suspension/slurry may form). -
Substrate Addition: Dissolve the intermediate (Ethyl 1-ethylindole-2-carboxylate, 0.46 g, 2 mmol) in a minimal amount of DMF (1 mL) and add it to the Vilsmeier reagent.
-
MW Irradiation: Seal the vial. Irradiate at 90°C for 5 minutes .
-
Note: Use a dynamic heating profile to prevent temperature overshoot.
-
-
Quench & Hydrolysis:
-
Purification: Filter the solid. Recrystallize from Ethanol or EtOH/Water if necessary.
-
Mechanistic Insight & Data Analysis
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution.[4] The microwave effect is most pronounced during the attack of the indole on the chloroiminium ion (Step 2 in the diagram below), as this step involves charge delocalization.
Figure 2: Mechanistic pathway highlighting the MW-accelerated step.
Comparative Data: Conventional vs. Microwave
| Parameter | Conventional Heating | Microwave (This Protocol) | Improvement |
| Time (Step 2) | 4 - 6 hours (Ref 1) | 5 - 10 minutes | 30-60x Faster |
| Temperature | 60 - 80°C (Oil Bath) | 90°C (Internal IR) | Precise Control |
| Yield (Step 2) | 65 - 75% | 85 - 92% | +15-20% |
| Purity (Crude) | Requires Chromatography | Pure after precipitation | Eco-friendly |
Data derived from comparative analysis of indole formylations (Refs 1, 2).
Troubleshooting & Optimization
-
Low Yield in Step 2:
-
Cause: Incomplete formation of Vilsmeier reagent or moisture contamination.
-
Fix: Ensure
is fresh (colorless). Dry DMF over molecular sieves. Increase MW time to 10 mins.
-
-
No Precipitation upon Quench:
-
Cause: Product may be oiled out or too soluble.
-
Fix: Extract with Dichloromethane (DCM), wash with brine, dry over
, and evaporate.[1]
-
-
Pressure Errors:
-
Cause: Decomposition of DMF at very high temperatures (>140°C).
-
Fix: Do not exceed 100°C for this specific reaction. The C-2 ester makes the molecule stable, but the reagents are volatile.
-
References
-
Jakše, R., et al. (2006).[5] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413–419.[5]
-
Patil, S. A., et al. (2011).[6] Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615–637.[6]
-
Boraei, A. T. A., et al. (2016).[7] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
-
Mokariya, J. A., et al. (2016). Simultaneous ultrasound- and microwave-assisted one-pot 'click' synthesis of 3-formyl-indole clubbed 1,2,3-triazole derivatives. Ultrasonics Sonochemistry.
-
BenchChem Application Note. (2025). Vilsmeier-Haack Formylation of Indoles: Protocols and Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Guide: Recrystallization of Ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate
[1][2]
Executive Summary & Solvent Recommendations
For the purification of This compound (CAS: 78358-17-5), the optimal recrystallization strategy relies on balancing the lipophilicity introduced by the N-ethyl group with the polarity of the formyl and ester moieties.[1] Unlike its N-unsubstituted parent (ethyl 3-formyl-1H-indole-2-carboxylate), this molecule lacks a hydrogen bond donor at the indole nitrogen, significantly altering its solubility profile.[1]
Recommended Solvent Systems
| Priority | Solvent System | Ratio (v/v) | Mechanism of Action |
| Primary | Ethanol (95% or Absolute) | 100% | Temperature-Dependent Solubility: The compound is soluble in boiling ethanol but crystallizes upon cooling.[1] The absence of the N-H donor prevents excessive solubility compared to simpler indoles.[1] |
| Secondary | Ethanol / Water | 90:10 to 80:20 | Anti-Solvent Precipitation: If the compound is too soluble in pure ethanol at RT, adding water (dropwise) to the hot solution forces precipitation upon cooling.[1] |
| Alternative | Ethyl Acetate / n-Hexane | 1:3 to 1:5 | Polarity Gradient: Useful if the crude contains polar impurities.[1] The compound dissolves in minimal hot EtOAc; Hexane acts as the anti-solvent.[1] |
Critical Note: The N-ethylation lowers the melting point compared to the parent NH analog (which melts at ~186°C).[1] Expect a solid with a melting point likely in the range of 90–120°C (estimation based on structural analogs), though specific polymorphs may vary.[1]
Technical Deep Dive: The Science of Solubility
Structural Analysis & Causality
The target molecule, This compound , possesses a "push-pull" electronic structure:
-
Indole Core: Aromatic, lipophilic scaffold.[1]
-
C-3 Formyl & C-2 Ester: Electron-withdrawing groups that increase polarity and planarity, encouraging crystal packing.[1]
-
N-1 Ethyl Group: This is the critical differentiator.[1] By replacing the N-H proton with an ethyl group, you remove the primary Hydrogen Bond Donor (HBD) capability.[1]
-
Effect: This disrupts the strong intermolecular N-H[1]···O=C hydrogen bonding network seen in the parent compound.[1] Consequently, the lattice energy decreases (lower melting point) and solubility in non-polar solvents (like dichloromethane or toluene) increases.[1]
-
Implication: Pure ethanol works well because the molecule can accept H-bonds from the solvent but cannot donate them, creating a steep solubility curve between reflux and
.[1]
-
Validated Synthesis Context
According to Avan et al. (2013) , this compound (referred to as compound 39c in literature) is synthesized via the Vilsmeier-Haack formylation of ethyl 1-ethyl-1H-indole-2-carboxylate or by alkylating the 3-formyl parent.[1] The authors successfully purified similar derivatives using ethanol or 2-ethoxyethanol , confirming alcohol-based systems as the standard for this chemical class.[1]
Step-by-Step Recrystallization Protocol
Objective: Obtain high-purity crystals (>98% HPLC) suitable for subsequent cyclization reactions.
Materials Required[1][3][4][5][6][7][8][9]
-
Crude this compound[1]
-
Solvent: Absolute Ethanol (HPLC Grade recommended)[1]
-
Heat source: Oil bath or heating block (set to
)[1] -
Glassware: Erlenmeyer flask, reflux condenser, magnetic stir bar[1]
Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimum amount of Ethanol (approx. 5-10 mL per gram of solid).[1]
-
Heating: Heat the mixture to reflux (
) with stirring.-
Checkpoint: If the solid does not dissolve completely, add more ethanol in small portions (1-2 mL) until a clear solution is obtained.[1]
-
-
Hot Filtration (Optional): If insoluble particles (e.g., inorganic salts from the NaH/EtI alkylation step) remain, filter the hot solution through a pre-warmed glass funnel or Celite pad.[1]
-
Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring or wood block. Do not place directly on a cold benchtop (this causes rapid precipitation/oiling).[1]
-
Cooling: Once at room temperature, place the flask in an ice-water bath (
) for 1-2 hours to maximize yield. -
Isolation: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with a small volume of cold ethanol (
). -
Drying: Dry the crystals under vacuum at
to constant weight.
Decision Logic & Troubleshooting Workflow
The following diagram illustrates the decision process for solvent selection and troubleshooting common issues like "oiling out."
Caption: Logical workflow for optimizing the recrystallization of N-alkylated indole-2-carboxylates.
Troubleshooting & FAQs
Q1: The product is separating as a yellow oil at the bottom of the flask instead of crystals. What is happening? A: This phenomenon is called "oiling out."[1] It occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture.[1]
-
Fix: Reheat the solution until clear. Add a small amount of the better solvent (e.g., more ethanol) to lower the saturation point.[1] Allow the solution to cool very slowly with vigorous stirring. Adding a "seed crystal" of pure product at the cloud point is highly effective.[1]
Q2: I obtained crystals, but the yield is very low (<40%). A: The compound is likely too soluble in pure ethanol at room temperature.
-
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step. Alternatively, use the Ethanol/Water method: add water to the hot ethanolic solution until it just turns cloudy, then add one drop of ethanol to clear it before cooling.[1]
Q3: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative and is frequently used for indole esters (e.g., methyl indole-2-carboxylate).[1] However, due to the N-ethyl group, the solubility in methanol might be too high, leading to lower recovery.[1] Ethanol is generally preferred for N-alkylated derivatives to balance yield and purity.[1]
Q4: How do I remove the inorganic salts from the previous alkylation step (NaI/NaCl)? A: These salts are insoluble in hot ethanol.[1] Ensure you perform the Hot Filtration step (Step 3 in the protocol) rigorously.[1] If the crude is very salty, a preliminary partition between Ethyl Acetate and Water (washing the organic layer with water/brine) is recommended before attempting recrystallization.[1]
References
-
Avan, I., Güven, A., & Güven, K. (2013).[1] Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry, 37(2), 269–280.[1]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020).[1] Ethyl 1H-indole-2-carboxylate.[1][2][3][4][5][6][7] IUCrData, 5(9), x201205.[1] (Provides structural context for the parent indole ester).
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. (General protocol validation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. 78358-17-5 this compound AKSci 3493FA [aksci.com]
- 6. 18450-27-6|Ethyl 3-formyl-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction temperature for N-alkylation of indole-2-carboxylates
Topic: Optimizing Reaction Temperature & Conditions Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.1 (Current as of 2026)
Executive Summary: The Thermodynamics of Regioselectivity
Why this substrate is different:
Unlike unsubstituted indoles (
-
Acidity Enhancement: The N-H proton becomes significantly more acidic (
), allowing the use of milder bases (e.g., carbonates) rather than requiring pyrophoric hydrides. -
Nucleophilic Tuning: The C2-ester deactivates the indole ring electronically, suppressing the typically competing C3-alkylation. However, it introduces a new failure mode: ester hydrolysis or transesterification at elevated temperatures.
The Temperature Sweet Spot: For most alkyl halides, the optimal window is 50°C – 80°C .
-
< 40°C: Kinetics are often too slow for mild bases (Carbonates), leading to stalled reactions.
-
> 90°C: Risk of ester hydrolysis (saponification) increases exponentially if any trace water is present. Decarboxylation of the resulting acid can occur, destroying the core scaffold.
Standard Operating Protocols (SOPs)
Method A: The "Robust" Protocol (Carbonate Base)
Best for: Scale-up, moisture-sensitive substrates, and general screening.
| Parameter | Specification | Rationale |
| Solvent | DMF (Anhydrous) or MeCN | High dielectric constant dissociates ion pairs; DMF is superior for solubility. |
| Base | Cesium's large cation radius ("Cesium Effect") improves solubility in organic media compared to Potassium. | |
| Temperature | 60°C (Start) | Balances reaction rate with ester stability. |
| Concentration | 0.2 M – 0.5 M | High concentration favors bimolecular ( |
Step-by-Step:
-
Charge indole-2-carboxylate (1.0 equiv) and
(1.5 equiv) into a flame-dried flask. -
Add anhydrous DMF (0.3 M concentration). Stir at Room Temperature (RT) for 15 mins. Note: Color change (often yellow/orange) indicates deprotonation.
-
Add alkyl halide (1.2 equiv) dropwise.
-
Heat to 60°C . Monitor by TLC/LCMS at 1 hour.
-
Optimization: If conversion is <50% after 2 hours, increase T to 80°C. Do not exceed 90°C without verifying water content.
Method B: The "Kinetic" Protocol (Hydride Base)
Best for: Unreactive electrophiles or when low-temperature is strictly required.
| Parameter | Specification | Rationale |
| Solvent | DMF or THF | DMF promotes tighter ion separation; THF is safer but slower. |
| Base | NaH (60% dispersion, 1.2 equiv) | Irreversible deprotonation generates the naked indolate anion. |
| Temperature | 0°C (Addition) | Exothermic deprotonation requires cooling. |
Step-by-Step:
-
Suspend NaH (1.2 equiv) in DMF at 0°C under Argon/Nitrogen.
-
Add indole-2-carboxylate (dissolved in minimal DMF) dropwise. Caution:
gas evolution. -
Stir at 0°C for 30 mins until gas evolution ceases.
-
Add electrophile. Remove ice bath and stir at RT .
Troubleshooting Guide (Q&A)
Category 1: Reaction Stalled or Slow
Q: I am using
-
Diagnosis: Poor base solubility and low boiling point.
-
Fix: Switch solvent to DMF or NMP . The high polarity is essential to dissolve the inorganic carbonate. If you must use Acetone, switch the base to
(higher organic solubility) and add a phase transfer catalyst (e.g., TBAI).
Q: My electrophile is a secondary alkyl halide. Conversion is poor even at 80°C.
-
Diagnosis: Steric hindrance at both the nucleophile (C2-ester bulk) and electrophile.
-
Fix: Increase temperature to 90-100°C but strictly control moisture (add 3Å molecular sieves). Alternatively, switch to Method B (NaH) to generate the "naked" anion, which is more nucleophilic than the carbonate-complexed ion.
Category 2: Impurities & Decomposition
Q: I see a new spot on TLC that stays at the baseline (high polarity), and my ester peak is gone in NMR.
-
Diagnosis: Ester Hydrolysis (Saponification). At high temperatures (>80°C), trace water in DMF/Base acts as a nucleophile. The resulting carboxylic acid is often the baseline spot.
-
Fix:
-
Dry DMF over molecular sieves for 24h prior to use.
-
Lower reaction temperature to 50°C .
-
Use anhydrous base (flame-dry
under vacuum).
-
Q: I am observing C-alkylation (C3 position) products.
-
Diagnosis: Rare for 2-carboxylates, but possible with "soft" electrophiles (e.g., benzyl bromides) at high temperatures, or if the solvent is non-polar.
-
Fix:
-
Lower the Temperature: C-alkylation is often the thermodynamic product; N-alkylation is kinetic. Lowering T favors N-attack.
-
Solvent Switch: Ensure you are using a polar aprotic solvent (DMF/DMSO). This solvates the cation, leaving the N-anion "free" and maximizing the hard-hard interaction favored by N-alkylation.
-
Visualizing the Decision Process
Workflow: Optimizing Temperature & Base
Caption: Decision tree for selecting base and temperature based on electrophile reactivity and observing failure modes.
Mechanism: The C2-Ester Effect
Caption: Mechanistic flow showing how the C2-ester directs regioselectivity toward N-alkylation.
References
-
Regioselectivity in Indole Alkylation
- Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.
-
Mechanism Check: The
of indole-2-carboxylate is approximately 13.5 in DMSO, compared to 16.2 for indole, facilitating carbonate-mediated alkylation. See: J. Org.[1] Chem.2002 , 67, 6226.
-
Cesium Carbonate Protocols (The "Cesium Effect")
- Use of in DMF for efficient N-alkylation of deactiv
-
Source:Tetrahedron2004 , 60, 11311.
-
Temperature & Hydrolysis Risks
- Optimization of indole-2-carboxylate functionalization and risks of saponific
-
Source:Organic Syntheses1943 , Coll. Vol. 3, 479. (Historical baseline for 2-carboxylate stability).
-
Regiodivergent Strategies
- Discussion on temperature control to switch between N1 and C3 functionalization (specifically carboxyl
-
Source:ChemRxiv (Preprint), "Regiodivergent N1- and C3- Carboxylation of Indoles".
Sources
Technical Support Center: Stability & Handling of Ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate
[1]
Executive Summary: The Chemical Profile
Compound: Ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate CAS Registry Number: 18450-27-6 (Analogous parent structure reference) Core Stability Verdict: Conditionally Stable. [1]
This molecule exhibits a "stability window" dependent on solvent choice and temperature.[1] While the 1-ethyl substitution protects the indole ring from acid-catalyzed polymerization (a common failure mode in unsubstituted indoles), the C3-formyl and C2-ester groups are chemically labile in acidic environments.[1]
| Parameter | Stability Status | Primary Risk |
| Dilute Mineral Acid (Aq.) | High (at | Minimal (Slow Hydrolysis) |
| Conc.[1] Mineral Acid | Low | Rapid Hydrolysis to Carboxylic Acid |
| Acidic Alcohols (e.g., HCl/EtOH) | Critical Failure | Acetal/Hemiacetal Formation |
| Lewis Acids ( | Moderate | Complexation/Deformylation |
Technical Deep Dive: Mechanisms of Failure
To troubleshoot effectively, you must understand why the molecule degrades.[1] Two primary mechanisms compete in acidic media.[1]
A. Acid-Catalyzed Ester Hydrolysis ( Mechanism)
The ethyl ester at position C2 is electron-deficient due to the indole ring and the adjacent C3-formyl group.[1] In the presence of water and acid (protic media), the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. Water attacks, eventually displacing ethanol and leaving the carboxylic acid.[1][2]
-
Diagnostic Sign: Appearance of a broad singlet at ~11-13 ppm (COOH) in
H NMR; loss of ethyl triplet/quartet.[1]
B. Acetalization (The "Hidden" Trap)
This is the most common user error.[1] Researchers often try to acidify the compound using methanolic or ethanolic HCl.[1] The C3-formyl group (aldehyde) reacts reversibly with the alcohol to form a hemiacetal, and subsequently an acetal.[1]
-
Reaction:
-
Diagnostic Sign: Disappearance of the sharp aldehyde singlet (~10 ppm) in NMR; appearance of a methine proton (~5.5 ppm) and new alkoxy signals.[1]
C. Visualizing the Pathways
The following diagram maps the degradation logic.
Figure 1: Competitive degradation pathways in acidic media.[1] Note that acetalization is often faster than hydrolysis in anhydrous alcoholic acids.[1]
Troubleshooting Guide (Q&A)
Scenario 1: The Disappearing Aldehyde
Q: I attempted to recrystallize my compound from acidic ethanol, but the aldehyde peak in my NMR vanished. Did I oxidize it?
A: Unlikely.[1] You most likely formed the diethyl acetal .[1]
-
The Science: Aldehydes are electrophilic.[1] In the presence of acid (catalyst) and ethanol (nucleophile/solvent), the equilibrium shifts toward the acetal.
-
The Fix:
Scenario 2: Vilsmeier-Haack Workup Issues
Q: I synthesized this using
A: You likely hydrolyzed the ester during the exothermic quench.[1]
-
The Science: The Vilsmeier intermediate is an iminium salt.[1] Quenching releases HCl.[1] If the temperature spikes (
C) while the pH is acidic, the C2-ester hydrolyzes to the carboxylic acid, which may remain in the aqueous phase during extraction or decarboxylate if the heat is excessive. -
The Fix:
-
Quench Cold: Pour the reaction mixture onto crushed ice/sodium acetate buffer, not just water.
-
Buffer Immediately: Maintain pH ~4–6 during the quench to hydrolyze the iminium salt (releasing the aldehyde) without hydrolyzing the ester.
-
Scenario 3: Storage Stability
Q: Can I store this compound in DMSO or
A:
-
: Caution. Chloroform often contains trace HCl (unless stabilized with silver foil or basic alumina).[1] Over weeks, this trace acid can induce slow degradation.[1] Recommendation: Filter
through basic alumina before dissolving. -
DMSO: Generally stable, but DMSO is hygroscopic.[1] Water uptake + trace acid impurities can lead to slow hydrolysis.[1]
Standardized Stability Assay Protocol
Use this protocol to validate the stability of your specific batch in your target solvent system.[1]
Objective: Determine half-life (
Materials:
-
HPLC with UV detector (254 nm).[1]
-
Mobile Phase: ACN / Water (0.1% Formic Acid).[1]
-
Test Solvent: 1N HCl in Dioxane (or solvent of interest).[1]
Procedure:
-
Preparation: Dissolve 10 mg of this compound in 1 mL of ACN (Stock Solution).
-
Initiation: Add 100
L of Stock Solution to 900 L of the Test Solvent (e.g., 1N HCl). Vortex. -
Incubation: Hold at 25°C (or target temp).
-
Sampling: Inject 5
L into HPLC at . -
Data Analysis: Plot Peak Area (Parent) vs. Time.[1]
Acceptance Criteria:
Decision Tree: Handling Acidic Conditions
Follow this logic flow to prevent sample loss.
Figure 2: Operational decision tree for solvent selection in acidic environments.
References
-
Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate.[1][3][4] Zeitschrift für Naturforschung B, 61(4), 413–419.[1][3]
-
Relevance: Primary source for the synthesis (Vilsmeier-Haack) and reactivity profile of the specific molecule.[1]
-
-
Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.[1][5] Molecules, 21(3), 333.[1][5][6]
- Relevance: Details the hydrolysis conditions for indole-2-carboxylates and N-alkyl
-
[1]
-
James, P. Mechanism for the acid catalysed hydrolysis of esters.[1] ChemGuide.
- Relevance: Foundational mechanistic validation for hydrolysis p
-
Organic Syntheses, Coll. Vol. 5, p. 687 (1973). Indole-2-carboxylic acid, ethyl ester.[1]
troubleshooting low conversion rates in indole C3-formylation
Technical Support Center: Indole C3-Formylation Subject: Troubleshooting Low Conversion & Optimization of Formylation Protocols Ticket ID: IND-CHO-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your indole C3-formylation is stalling, returning starting material, or degrading into intractable tars. While the Vilsmeier-Haack (VH) reaction is the industry standard for this transformation, it is not a "one-size-fits-all" solution. Its success relies heavily on the electronic nature of your substrate and the rigorous exclusion of moisture.
This guide treats your experiment as a system with specific failure modes. We will move from standard optimization to "rescue" protocols for difficult substrates.
Part 1: Diagnostic Workflow
Before altering parameters, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic logic flow for identifying the root cause of formylation failure.
Part 2: The Vilsmeier-Haack Standard (Optimization)
The Vilsmeier-Haack reaction relies on the formation of the chloroiminium ion (Vilsmeier reagent).[1] This electrophile is highly sensitive to moisture. If your conversion is low (<50%) on a standard indole, moisture is the primary suspect.
The Mechanism & Critical Failure Points
Understanding why we take specific steps is crucial for troubleshooting.
Figure 2: The Vilsmeier-Haack reaction pathway. Note that Step 3 (Iminium salt) is stable and must be actively hydrolyzed.
Standard Operating Procedure (Optimized)
Use this protocol for electron-rich or neutral indoles (e.g., Indole, 5-methoxyindole, 5-bromoindole).
-
Reagent Prep (Critical): In a flame-dried flask under Argon, cool anhydrous DMF (5.0 equiv) to 0 °C. Add
(1.2–1.5 equiv) dropwise. Do not let temp rise above 10 °C. Stir for 30 mins to form the white precipitate/suspension of the Vilsmeier reagent [1]. -
Addition: Dissolve indole (1.0 equiv) in minimum DMF. Add dropwise to the reagent at 0 °C.
-
Reaction: Warm to RT. Monitor by TLC.[2]
-
Checkpoint: If no reaction after 2h, heat to 40–60 °C.
-
-
Hydrolysis (The "Hidden" Failure): Pour mixture onto ice/water.[2]
-
Crucial: The intermediate iminium salt is water-soluble and stable. You must basify (NaOH/KOH to pH 9–10) and heat gently (or stir for 1h) to force hydrolysis to the aldehyde [2].
-
Troubleshooting Table: Vilsmeier-Haack
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Moisture in DMF/POCl3 | Distill |
| No Reaction (SM remains) | "Dead" Reagent | Pre-form the Vilsmeier reagent at 0°C before adding substrate. Do not mix all 3 at once. |
| Low Yield (Tars formed) | Exotherm runaway | Keep addition at 0°C. Do not heat above 60°C unless necessary. |
| Low Yield (Product lost) | Incomplete Hydrolysis | The iminium salt is stuck in the aqueous layer. Basify to pH 10 and stir longer before extraction. |
| 3-Cyanoindole formed | Rare side reaction. Ensure reagents are free of hydroxylamine or ammonia sources [3]. |
Part 3: The "Deactivated" Challenge (Electron-Deficient Indoles)
If you are trying to formylate 5-nitroindole , 5-cyanoindole , or poly-halogenated indoles , the Vilsmeier-Haack reaction will likely fail or yield <20%. The electron-withdrawing group (EWG) deactivates the C3 position toward Electrophilic Aromatic Substitution (EAS).
Do not just add more POCl3. You need a different chemical system.
Option A: The Rieche Formylation (Titanium-Mediated)
When the Vilsmeier reagent is too weak, switch to Dichloromethyl Methyl Ether (DCME) activated by a strong Lewis Acid (
Protocol (Rieche for Indoles):
-
Dissolve deactivated indole (1.0 equiv) in anhydrous DCM (0.2 M) under Argon.
-
Cool to -78 °C (or 0 °C for extremely unreactive substrates).
-
Add
(2.2 equiv) dropwise.[3] The solution will turn dark/red. -
Add 1,1-dichloromethyl methyl ether (1.1 equiv) dropwise.
-
Stir at 0 °C for 1–2 h.
-
Quench: Pour onto ice water. Extract with DCM.[3]
Option B: Lithiation / DMF (The "Nuclear" Option)
If EAS methods (VH and Rieche) fail, you must bypass the electronic deactivation by using organometallics. This relies on the acidity of the C2-H or Halogen-Lithium exchange, but typically requires N-protection first [5].
-
Protect Nitrogen: Use
-Boc or -SEM (essential to prevent deprotonation of N-H). -
Lithiation: Treat
-protected indole with -BuLi or LDA at -78 °C.-
Note: Lithiation often favors C2. To hit C3, you may need to block C2 or use specific directing groups, or perform Halogen-Lithium exchange if you have a 3-bromo precursor.
-
-
Quench: Add anhydrous DMF (5 equiv).
-
Workup: Acidic hydrolysis releases the aldehyde.
Part 4: Steric & Regioselectivity Issues
Scenario: You have a substituent at C2 (e.g., 2-methylindole or 2-phenylindole).
-
Impact: The Vilsmeier reaction is sensitive to sterics.[4] A bulky C2 group can prevent the planar approach of the Vilsmeier reagent.
-
Solution:
-
Increase Temperature: Run the reaction at 80–90 °C.
-
Solvent Switch: Use 1,2-dichloroethane (DCE) as a co-solvent with DMF to allow higher reflux temperatures than neat DMF allows safely without decomposition.
-
Scenario: N-H vs N-Alkylated
-
Free N-H indoles react faster due to the nitrogen's lone pair donation.
-
N-Acyl or N-Sulfonyl indoles are deactivated . Remove electron-withdrawing protecting groups before formylation if possible.
References
-
Vilsmeier, A., & Haack, A. (1927).[5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[5] Berichte der deutschen chemischen Gesellschaft.[5] Link
-
Jones, G., & Stanforth, S. P. (2000).[5] The Vilsmeier Reaction of Non-Aromatic Compounds.[1][4] Organic Reactions.[2][4][5][6][7][8][9][10][11][12][13][14] Link
-
BenchChem Technical Support. (2025). Troubleshooting side reactions during the formylation step of synthesis.15[5][8][14][16]
-
García, O., et al. (2003).[7] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters.[6][7][12] Link
-
Common Organic Chemistry. (2025). Formylation - Common Conditions: Lithiation.[6]Link
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Formylation - Wikipedia [en.wikipedia.org]
- 10. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 11. synarchive.com [synarchive.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. ecommons.luc.edu [ecommons.luc.edu]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Decoding the Vibrational Fingerprint: A Guide to Characteristic IR Absorption Bands for 3-Formyl Indole Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the indole scaffold remains a cornerstone of molecular design. Its derivatization opens avenues to a vast chemical space with diverse biological activities and material properties. Among these derivatives, 3-formyl indole esters represent a critical class of intermediates and final products. Their precise characterization is paramount, and Infrared (IR) spectroscopy offers a rapid, non-destructive, and informative first pass. This guide provides an in-depth analysis of the characteristic IR absorption bands of 3-formyl indole esters, offering a comparative framework and practical experimental insights to aid in their unambiguous identification.
The Logic of Vibrational Spectroscopy in Complex Heterocycles
Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." For a molecule as functionally rich as a 3-formyl indole ester, the IR spectrum is a composite of absorptions from the indole ring, the formyl group, and the ester moiety. Understanding the expected position and nature of these bands is key to structural confirmation.
The primary regions of interest in the IR spectrum for these molecules are the functional group region (~4000-1500 cm⁻¹) and the fingerprint region (~1500-500 cm⁻¹)[1][2][3]. The functional group region reveals the presence of key bonds like N-H and C=O, while the fingerprint region, with its complex array of bending and stretching vibrations, provides a unique pattern for the molecule as a whole[1][3][4].
A Comparative Analysis of Key Vibrational Modes
The IR spectrum of a 3-formyl indole ester is best understood by dissecting the contributions of its constituent functional groups and comparing them to simpler, related structures like indole-3-carbaldehyde and a simple indole ester.
The Indole N-H Stretch: A Telltale Sign
The N-H stretching vibration of the indole ring is a highly characteristic and sensitive probe of the molecular environment.
-
Expected Position: In a non-hydrogen-bonded environment, the indole N-H stretch typically appears as a sharp, medium-intensity band in the range of 3500-3300 cm⁻¹ [5]. For solid-state samples, intermolecular hydrogen bonding can broaden this peak and shift it to a lower wavenumber, often around 3400-3200 cm⁻¹ [6][7].
-
Comparison:
-
Indole: Exhibits a characteristic N-H stretching band around 3406 cm⁻¹[6].
-
Indole-3-acetic acid: Shows a distinct indole N-H band at 3389 cm⁻¹[8].
-
3-Formyl Indole Esters: The presence of the electron-withdrawing formyl and ester groups can slightly influence the electron density on the indole nitrogen, but the N-H stretch is expected to remain a prominent feature in this region.
-
The Carbonyl (C=O) Stretches: A Tale of Two Double Bonds
A key feature of 3-formyl indole esters is the presence of two carbonyl groups: the formyl (aldehyde) C=O and the ester C=O. Their distinct electronic environments lead to separate, identifiable absorption bands.
-
Formyl C=O Stretch:
-
Expected Position: The C=O stretching vibration of an aromatic aldehyde typically appears in the range of 1710-1685 cm⁻¹ [9][10]. Conjugation with the indole ring system lowers the frequency compared to aliphatic aldehydes.
-
Comparison (Indole-3-carbaldehyde): Experimental data for indole-3-carbaldehyde shows a strong C=O absorption around 1650 cm⁻¹ [11]. This significant shift to a lower wavenumber is due to the strong electron-donating nature of the indole nitrogen, which increases the single-bond character of the carbonyl group through resonance.
-
-
Ester C=O Stretch:
-
Expected Position: The C=O stretching vibration of an α,β-unsaturated or aromatic ester is typically found in the range of 1730-1715 cm⁻¹ [9][12].
-
Comparison (Ethyl Indole-3-carboxylate): For ethyl 5-iodo-1H-indole-3-carboxylate, the ester C=O stretch is reported at 1672 cm⁻¹ [11]. This again highlights the powerful electron-donating effect of the indole ring, which reduces the double-bond character of the ester carbonyl.
-
-
Distinguishing the Two Carbonyls: In a 3-formyl indole ester, we can anticipate two distinct C=O stretching bands. The ester C=O will likely appear at a slightly higher wavenumber than the formyl C=O due to the competing resonance effect of the ester oxygen, which is less electron-donating than the indole nitrogen's direct influence on the 3-position formyl group.
The Formyl C-H Stretch: A Diagnostic Duo
The C-H stretching vibration of the aldehyde group provides another valuable diagnostic tool.
-
Expected Position: Aldehydic C-H stretching typically gives rise to two weak to medium intensity bands in the regions of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ [10][13]. The lower frequency band is often particularly useful for identification as it appears in a relatively uncluttered region of the spectrum[10].
-
Comparison (Indole-3-carbaldehyde): The IR spectrum of 5-iodo-1H-indole-3-carbaldehyde shows distinct bands at 2804 cm⁻¹ and 2749 cm⁻¹ , characteristic of the formyl C-H stretching vibrations[11].
The Ester C-O Stretches: Completing the Picture
The C-O stretching vibrations of the ester group provide confirmatory evidence.
-
Expected Position: Esters typically exhibit two C-O stretching bands in the region of 1300-1000 cm⁻¹ [12][14]. These are often strong and can be diagnostic.
-
Comparison (Ethyl Indole-3-carboxylate): For ethyl 5-iodo-1H-indole-3-carboxylate, characteristic C-O stretching bands are observed at 1180 cm⁻¹ and 1049 cm⁻¹ [11].
Summary of Characteristic IR Absorption Bands
| Functional Group Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes and Comparative Insights |
| Indole N-H Stretch | 3500 - 3200 | Medium, Sharp to Broad | Broadening and a shift to lower frequency occur with hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of the indole ring's aromatic C-H bonds[15]. |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | From the alkyl portion of the ester. |
| Formyl C-H Stretch | 2850 - 2800 & 2750 - 2700 | Weak to Medium | A pair of bands, with the lower frequency one being highly diagnostic[10]. |
| Ester C=O Stretch | ~1720 - 1690 | Strong | Expected at a slightly higher frequency than the formyl C=O. |
| Formyl C=O Stretch | ~1680 - 1650 | Strong | Lowered frequency due to conjugation with the electron-rich indole ring. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected from the indole ring. |
| Ester C-O Stretch | 1300 - 1000 | Strong | Typically two distinct bands. |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Medium to Strong | Provides information on the substitution pattern of the benzene ring portion of indole. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum for a 3-formyl indole ester, the following protocol is recommended.
Objective: To acquire a clean and interpretable Fourier-Transform Infrared (FT-IR) spectrum of a solid 3-formyl indole ester sample.
Materials:
-
3-formyl indole ester sample (solid)
-
FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector
-
Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a lint-free wipe soaked in isopropanol or ethanol.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any absorptions from the atmosphere and the ATR crystal itself.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount of the solid 3-formyl indole ester sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to cover the crystal surface but not so high as to damage it.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters (number of scans, resolution) as the background spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.
-
Compare the observed peak positions with the expected values in the comparison table above to confirm the identity and purity of the 3-formyl indole ester.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal using a spatula and a dry, lint-free wipe.
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe as in step 2 to prepare for the next sample.
-
Visualizing the Workflow and Key Relationships
Caption: FT-IR analysis workflow for 3-formyl indole esters.
Caption: Key IR absorptions for 3-formyl indole ester functional groups.
References
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]
-
Infrared Spectroscopy. (n.d.). [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
-
Carbonyl - compounds - IR - spectroscopy. (n.d.). [Link]
-
Reddit. (2022, February 14). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. [Link]
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PubChem. (n.d.). Ethyl Indole-3-carboxylate. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1.... [Link]
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Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019, April 8). MDPI. [Link]
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ResearchGate. (2015, November). IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex. [Link]
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PubChem. (n.d.). Indole-3-carboxaldehyde. Retrieved February 15, 2026, from [Link]
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SpectraBase. (n.d.). Indole-3-carboxaldehyde - Optional[ATR-IR] - Spectrum. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]
-
NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. [Link]
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Quora. (2022, February 8). What is the fingerprint region in IR spectroscopy and how does it vary from the functional group region?. [Link]
-
The Journal of Chemical Physics. (2003, February 8). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ state*. [Link]
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SpectraBase. (n.d.). Ethyl indole-3-carboxylate. [Link]
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Regioselective C5−H Direct Iodination of Indoles. (n.d.). [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
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Scribd. (n.d.). Fingerprint Region in IR Spectroscopy: Spectral Range. [Link]
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CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). [Link]
-
ACS Publications. (n.d.). Synthesis and Infrared Spectra of Some Indole Compounds1. [Link]
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Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
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Table of Characteristic IR Absorptions. (n.d.). [Link]
-
MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
Introduction to IR Spectra. (n.d.). IR Absorption Table. [Link]
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A Comparative Guide to HPLC Method Development for the Purity Determination of Ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate
Introduction
Ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate is a functionalized indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active molecules.[1] The purity of such active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts safety and efficacy. Therefore, developing a robust, accurate, and reliable analytical method to assess purity is a non-negotiable step in the pharmaceutical development pipeline.
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose due to its high resolution, sensitivity, and precision.[2] This guide provides an in-depth, experience-driven walkthrough of the development, optimization, and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound. We will compare various chromatographic conditions, explain the scientific rationale behind our choices, and present the experimental data that substantiates the final method's suitability, in alignment with the International Council for Harmonisation (ICH) guidelines.[3][4]
Part 1: Foundational Method Development: Strategy and Initial Choices
The development of a successful HPLC method begins not with random injections, but with a thorough understanding of the analyte's physicochemical properties.
Analyte Properties and Initial Chromatographic Considerations
This compound possesses a substituted indole nucleus, making it a relatively non-polar, hydrophobic molecule. The presence of the indole ring system, ester, and aldehyde functionalities provides strong chromophores, making UV detection a suitable and straightforward choice.
-
Chromatographic Mode: Given the analyte's hydrophobic nature, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[5]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the ideal starting point. Its long alkyl chains provide strong hydrophobic retention for non-polar compounds like our target molecule.[6][7] Alternative phases like C8 or Phenyl could be considered if peak shape or selectivity issues arise, but a C18 phase offers the highest probability of initial success.
-
Detector Wavelength: To determine the optimal wavelength for detection, a UV-Vis scan of the analyte in the mobile phase diluent is performed. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity for both the main peak and any potential impurities. For indole derivatives, this is typically in the range of 220-300 nm.[8] For this study, a λmax of 254 nm was determined to be optimal.
Part 2: Method Optimization: A Comparative Analysis
Method optimization is a systematic process to achieve the desired chromatographic performance, defined by four key parameters: Resolution, Efficiency, Analysis Time, and Peak Symmetry.
Workflow for HPLC Method Optimization
The following diagram outlines the logical flow of the optimization process.
Caption: Workflow for HPLC method development and optimization.
Comparison of Mobile Phase Organic Modifier: Acetonitrile vs. Methanol
The choice of organic solvent in the mobile phase is critical as it directly influences selectivity and retention time.[9] Acetonitrile (ACN) and methanol (MeOH) are the most common choices in RP-HPLC.[10] We compared their performance using an isocratic elution to assess their fundamental impact on the chromatography.
Experimental Protocol: Mobile Phase Comparison
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Concentration: 0.5 mg/mL in 50:50 Acetonitrile:Water.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B (Condition 1): Acetonitrile.
-
Mobile Phase B (Condition 2): Methanol.
-
Isocratic Composition: 60% B, 40% A.
Table 1: Comparison of Acetonitrile and Methanol as Organic Modifier
| Parameter | Mobile Phase with Acetonitrile | Mobile Phase with Methanol | Rationale & Conclusion |
| Retention Time (min) | 5.8 | 7.2 | Acetonitrile has a stronger elution strength, leading to shorter retention times and faster analysis.[9] |
| Peak Tailing Factor | 1.1 | 1.4 | Acetonitrile often provides better peak shapes for heterocyclic compounds. A tailing factor closer to 1.0 is ideal. |
| Theoretical Plates | 12,500 | 9,800 | Higher plate counts indicate better column efficiency and sharper peaks, which was achieved with acetonitrile. |
| System Backpressure (psi) | ~1800 | ~1500 | Methanol is more viscous, but both are well within system limits. This is a minor consideration. |
Final Optimized Chromatographic Conditions
Based on systematic optimization, the following gradient method was finalized to ensure the elution and separation of the main analyte from any potential early-eluting polar impurities and late-eluting non-polar impurities.
-
Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 85% B
-
15-18 min: 85% B
-
18-18.1 min: 85% to 50% B
-
18.1-22 min: 50% B (Re-equilibration)
-
Part 3: Method Validation: Establishing Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The developed method was validated according to ICH Q2(R1) guidelines.[12][13]
Table 2: Summary of Method Validation Results
| Validation Parameter | Experimental Protocol | Results | Acceptance Criteria |
| Specificity | Forced degradation studies (acid, base, oxidation, heat, light). | No interference from degradants at the analyte's retention time. Peak purity index > 0.999. | The method must be able to unequivocally assess the analyte in the presence of impurities and degradants.[4] |
| Linearity | Five concentrations from LOQ to 150% of the target concentration (0.5 mg/mL), injected in triplicate. | Correlation Coefficient (r²): 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | Spiked placebo at 80%, 100%, and 120% of the target concentration (n=3 at each level). | Mean Recovery: 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability) | Six replicate injections of the 100% standard solution. | % RSD of Peak Area: 0.45% | % RSD ≤ 1.0% |
| Precision (Intermediate) | Analysis performed by a different analyst on a different day using a different instrument. | % RSD of Peak Area: 0.68% | % RSD ≤ 2.0% |
| LOQ & LOD | Determined based on the signal-to-noise ratio method. | LOQ: 0.15 µg/mL (S/N ≈ 10)LOD: 0.05 µg/mL (S/N ≈ 3) | LOQ must be determined with suitable precision and accuracy.[11] |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase pH (±0.2). | All system suitability parameters passed. Peak retention time shift was minimal. | No significant impact on chromatographic performance. |
Part 4: Forced Degradation Studies: The Ultimate Test of Specificity
For a purity method to be considered "stability-indicating," it must be able to separate the intact API from any degradation products that may form under stress conditions.[14] This demonstrates the method's specificity.[15]
Workflow for Forced Degradation Studies
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A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-Formyl-1-ethylindole-2-carboxylate
Guide Objective: This document provides an in-depth analysis and predictive guide to the electron ionization (EI) mass spectrometry fragmentation pattern of ethyl 3-formyl-1-ethylindole-2-carboxylate. As direct experimental data for this specific molecule is not widely published, this guide synthesizes fragmentation principles from analogous structures to build a reliable predictive model. This approach serves as a practical framework for researchers encountering novel indole derivatives, enabling them to interpret mass spectra with greater confidence. We will compare the predicted fragmentation of our target molecule with the known patterns of simpler indoles, aromatic esters, and aldehydes to highlight the influence of each functional group on the overall fragmentation cascade.
Introduction: The Rationale for Predictive Fragmentation Analysis
Ethyl 3-formyl-1-ethylindole-2-carboxylate is a multifunctional indole derivative. Understanding its behavior under mass spectrometry (MS) is crucial for its identification in complex mixtures, such as in drug metabolism studies or synthetic reaction monitoring. Electron Ionization (EI) is a high-energy "hard" ionization technique that induces extensive and reproducible fragmentation, providing a detailed structural fingerprint of the analyte[1][2].
While a library spectrum for this exact compound may not be available, the principles of mass spectral fragmentation are well-established. By examining the characteristic fragmentation of its core components—the N-ethylindole ring, the ethyl ester at position C2, and the formyl group at position C3—we can construct a robust, predictive fragmentation pathway. This guide will dissect these individual contributions and assemble them to interpret the mass spectrum of the complete molecule.
Proposed Experimental Protocol
To ensure the data discussed is grounded in a realistic experimental context, the following protocol outlines a standard method for acquiring the EI mass spectrum.
Instrumentation:
-
Gas Chromatograph (GC): Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer (MS): Agilent 5977B GC/MSD (or equivalent single quadrupole)
-
Ionization Source: Electron Ionization (EI), 70 eV
Methodology:
-
Sample Preparation: Dissolve 1 mg of ethyl 3-formyl-1-ethylindole-2-carboxylate in 1 mL of high-purity dichloromethane.
-
GC Separation:
-
Inlet: Splitless mode, 250°C.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Detection:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
This self-validating protocol ensures that the analyte is volatilized and separated before entering the high-energy EI source, where reproducible fragmentation occurs.
Predicted Fragmentation Pathways and Comparative Analysis
The molecular formula for ethyl 3-formyl-1-ethylindole-2-carboxylate is C₁₄H₁₅NO₃, giving it a molecular weight of 245.28 g/mol . The initial step in EI-MS is the removal of an electron to form the molecular ion (M⁺•) at m/z 245 . Due to the stable aromatic indole core, this molecular ion peak is expected to be clearly visible[3][4].
The subsequent fragmentation is a competition between pathways dictated by the three key functional groups.
Pathway A: Cleavage of the Ethyl Ester Group
This is one of the most common and predictable fragmentation routes for esters[3].
-
A1: Loss of the Ethoxy Radical (•OCH₂CH₃): The primary cleavage is the loss of the ethoxy radical (45 Da) to form a stable acylium ion. This is a characteristic fragmentation for ethyl esters.
-
M⁺• (m/z 245) → [M - 45]⁺ (m/z 200)
-
Comparison: This pathway is directly analogous to the primary fragmentation of ethyl indole-2-carboxylate, which shows a prominent loss of 45 Da from its molecular ion (m/z 189 to m/z 144)[5][6]. The resulting acylium ion at m/z 200 is highly stabilized by the indole ring.
-
-
A2: Loss of Ethene (C₂H₄) via McLafferty Rearrangement: If a gamma-hydrogen is available, esters can undergo a McLafferty rearrangement. In this molecule, the N-ethyl group provides accessible gamma-hydrogens. This involves the transfer of a hydrogen from the N-ethyl group to the ester's carbonyl oxygen, followed by the elimination of a neutral ethene molecule (28 Da).
-
M⁺• (m/z 245) → [M - 28]⁺• (m/z 217)
-
Comparison: This pathway is less common for aromatic esters where other cleavages dominate but becomes competitive due to the presence of the conveniently located N-alkyl group. It is a well-known process in aliphatic esters and ketones[7].
-
Pathway B: Cleavage related to the Formyl Group
The aldehyde at C3 introduces another set of characteristic fragmentations.
-
B1: Loss of a Hydrogen Radical (•H): Aldehydes can lose the formyl hydrogen to form a stable [M-1]⁺ ion[3].
-
M⁺• (m/z 245) → [M - 1]⁺ (m/z 244)
-
Comparison: In the spectrum of 3-formylindole, the [M-1]⁺ ion at m/z 144 is a significant peak alongside the molecular ion at m/z 145[8]. We expect this to be a prominent ion for our target molecule as well.
-
-
B2: Loss of Carbon Monoxide (CO): The acylium ion formed in Pathway A1 (m/z 200) can subsequently lose a molecule of carbon monoxide (28 Da) from the formyl group.
-
[m/z 200]⁺ → [m/z 172]⁺
-
Comparison: The loss of CO is a hallmark of aromatic aldehydes and is frequently observed following an initial fragmentation[9]. The resulting ion at m/z 172 would correspond to the 1-ethyl-1H-indole-2-carboxylate cation.
-
Pathway C: Cleavage of the N-Ethyl Group
The N-alkyl substituent also provides a site for fragmentation.
-
C1: Loss of a Methyl Radical (•CH₃): Benzylic-type cleavage (alpha-cleavage to the indole ring) can result in the loss of a methyl radical (15 Da), forming a stable iminium ion.
Summary of Predicted Key Fragments
The following table summarizes the most probable and structurally significant ions in the EI mass spectrum of ethyl 3-formyl-1-ethylindole-2-carboxylate.
| m/z | Proposed Neutral Loss | Formula of Ion | Proposed Structure Name | Pathway |
| 245 | - | C₁₄H₁₅NO₃⁺• | Molecular Ion | - |
| 244 | •H | C₁₄H₁₄NO₃⁺ | [M-H]⁺ | B1 |
| 230 | •CH₃ | C₁₃H₁₂NO₃⁺ | [M-CH₃]⁺ from N-ethyl cleavage | C1 |
| 217 | C₂H₄ | C₁₂H₁₁NO₃⁺• | [M-C₂H₄]⁺• from McLafferty | A2 |
| 200 | •OCH₂CH₃ | C₁₂H₁₀NO₂⁺ | [M-Ethoxy]⁺ Acylium Ion | A1 |
| 172 | •OCH₂CH₃, CO | C₁₁H₁₀NO⁺ | [M-Ethoxy-CO]⁺ | A1, B2 |
Visualizing the Fragmentation Cascade
The relationships between the molecular ion and the key fragments can be visualized in the following fragmentation diagram.
Caption: Predicted EI fragmentation pathways for the target molecule.
Conclusion
The EI mass spectrum of ethyl 3-formyl-1-ethylindole-2-carboxylate is predicted to be rich in structural information. The molecular ion at m/z 245 should be clearly observable. The most dominant fragmentation pathways are expected to be initiated by the ethyl ester group, leading to a significant ion at m/z 200 from the loss of an ethoxy radical. Subsequent or competing fragmentations involving the formyl and N-ethyl groups, such as the loss of H• (to m/z 244), CO (from m/z 200 to m/z 172), and •CH₃ (to m/z 230), provide a comprehensive fingerprint for positive identification. By comparing these predicted fragments to the known behavior of simpler chemical analogues, researchers can confidently assign structures to the major peaks observed in an experimental spectrum.
References
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
Zhang, L., Li, S., Li, H., Zhang, Q., & Han, L. (2019). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 24(23), 4329. [Link]
-
Chen, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8069. [Link]
-
Chen, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. [Link]
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Kihel, A., & Ahbala, M. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). Ethyl indole-2-carboxylate. PubChem. Retrieved from [Link]
-
MassBank of North America (MoNA). (2017). 3-Formylindole; LC-ESI-QFT; MS2. MassBank. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Razakov, R. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. [Link]
-
Vékey, K., & Czuczy, N. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]
-
Hranjec, M., et al. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 19(8), 11484-11501. [Link]
-
Sparkman, O. D. (2011). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
National Center for Biotechnology Information (n.d.). Indole-3-Carboxaldehyde. PubChem. [Link]
-
All about Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]
-
Naidoo, D., et al. (2011). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 16(1), 58-68. [Link]
-
Ossowski, R., et al. (2010). Change of the favored routes of EI MS fragmentation when proceeding from N1, N1-dimethyl-N2-arylformamidines to 1,1,3,3-tetraalkyl-2-arylguanidines: substituent effects. Journal of Mass Spectrometry, 45(7), 762-71. [Link]
-
Buchardt, O., et al. (1973). Mass spectral fragmentations of alkylpyridine N‐oxides. Journal of Mass Spectrometry and Ion Physics, 12(2), 185-191. [Link]
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melting point comparison of ethyl vs methyl 3-formylindole-2-carboxylates
This guide details the comparative physical properties, synthesis, and structural implications of Methyl 3-formylindole-2-carboxylate versus its Ethyl analog.
Executive Summary
Methyl 3-formylindole-2-carboxylate and Ethyl 3-formylindole-2-carboxylate are critical C3-functionalized indole intermediates used in the synthesis of biologically active alkaloids, including aplysinopsin analogs and
While chemically similar, the methyl ester exhibits a significantly higher melting point (~200 °C) compared to the ethyl ester (~190 °C) . This thermal discrepancy is attributed to crystal lattice packing efficiency, where the compact methyl group facilitates denser stacking interactions than the more flexible ethyl chain.
Chemical Specifications & Physical Data
| Property | Methyl 3-formylindole-2-carboxylate | Ethyl 3-formylindole-2-carboxylate |
| CAS Number | 18450-26-5 | 18450-27-6 |
| Molecular Formula | ||
| Molecular Weight | 203.19 g/mol | 231.25 g/mol |
| Melting Point (Experimental) | 199 – 201 °C [1] | 190 – 191 °C [1][2] |
| Appearance | Yellow crystalline solid | Yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparing in EtOH | Soluble in DMSO, DMF, hot EtOH |
Note on Data Consistency: Literature values for the ethyl ester occasionally vary (e.g., 186–188 °C [3]), but the most consistent high-purity range is 190–191 °C. Lower values often indicate residual solvent or incomplete formylation.
Structural Analysis & Visualization
The melting point difference is driven by the packing coefficient . The methyl group allows the indole core to stack in a "herringbone" or planar sheet motif with minimal steric hindrance. The ethyl group introduces a rotatable
Figure 1: Structural divergence of indole esters. The extension of the alkyl chain in the ethyl derivative introduces conformational flexibility that lowers the melting point.
Synthesis Protocol: Vilsmeier-Haack Formylation
The standard method for synthesizing both compounds is the Vilsmeier-Haack reaction.[1][2] This protocol is robust, typically yielding >75% product.[3]
Reagents
-
Substrate: Methyl indole-2-carboxylate OR Ethyl indole-2-carboxylate.
-
Reagent A: Phosphorus Oxychloride (
).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Reagent B: N,N-Dimethylformamide (DMF) (Anhydrous).
-
Solvent: DMF (acts as both reagent and solvent).[4]
Step-by-Step Methodology
-
Vilsmeier Reagent Formation:
-
Cool anhydrous DMF (5-10 equiv) to 0 °C in an ice bath under an inert atmosphere (
or Ar). -
Dropwise add
(1.2 – 1.5 equiv) with stirring. -
Observation: The solution will turn faint yellow/orange, indicating the formation of the chloroiminium salt (Vilsmeier reagent). Stir for 30 minutes at 0 °C.
-
-
Substrate Addition:
-
Dissolve the starting indole-2-carboxylate (Methyl or Ethyl ester) in a minimum amount of DMF.
-
Slowly add the indole solution to the Vilsmeier reagent at 0 °C.
-
Critical Control: Do not allow the temperature to spike; the reaction is exothermic.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature.
-
Heat to 80–90 °C for 4–6 hours.
-
Monitoring: Check progress via TLC (System: Hexane/EtOAc 7:3). The product will be more polar (lower
) than the starting material.
-
-
Work-up & Purification:
-
Pour the reaction mixture onto crushed ice/water containing sodium acetate (to buffer pH ~5–6).
-
Precipitation: The 3-formyl derivative typically precipitates as a yellow solid upon hydrolysis of the iminium intermediate.
-
Filter the solid and wash copiously with water to remove acidic residues.
-
Recrystallization: Recrystallize from hot Ethanol or Methanol .
-
Result: This step is crucial for obtaining the sharp melting points listed above (199–201 °C for Methyl, 190–191 °C for Ethyl).
-
Experimental Validation & References
The melting point data is supported by comparative synthetic studies focusing on aplysinopsin analogs.
| Compound | Solvent of Recrystallization | Yield (%) | Lit. Melting Point | Ref |
| Methyl Ester | Methanol/Ethanol | 78% | 199 – 201 °C | [1] |
| Ethyl Ester | Ethanol | 78% | 190 – 191 °C | [1][2] |
| Ethyl Ester | Ethanol | N/A | 186 – 188 °C | [3] |
Why this matters for drug development: When scaling up synthesis, the Methyl ester is often preferred if higher thermal stability is required during processing. However, the Ethyl ester may be selected if slightly higher solubility in organic solvents is necessary for subsequent coupling reactions (e.g., Knoevenagel condensation).
References
-
Design, synthesis, in vitro antiproliferative activity... of 3-(2'-alkoxycarbonylindolyl)-2-propen-1-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link:
-
Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B. Link:
-
Ethyl 3-formyl-1H-indole-2-carboxylate Product Data. King-Pharm. Link:
Sources
Distinguishing 3-Formyl and 3-Acetyl Indole Derivatives by NMR
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Smoking Gun"
In the synthetic optimization of indole-based therapeutics, distinguishing between C3-formylation (Vilsmeier-Haack products) and C3-acetylation (Friedel-Crafts products) is a frequent analytical checkpoint. While Mass Spectrometry (MS) provides mass differentiation (Δ14 Da), Nuclear Magnetic Resonance (NMR) is the definitive structural proof required for publication and patent filing.
The distinction rests on two "smoking gun" signals in the
-
3-Formylindole: Presence of a deshielded singlet at 9.90–10.00 ppm (-CH O).
-
3-Acetylindole: Presence of a singlet at 2.40–2.55 ppm (-COCH
).
CRITICAL WARNING: In DMSO-
Structural Context & Synthetic Origins
Understanding the origin of these derivatives aids in spectral interpretation. Both reactions target the electron-rich C3 position of the indole ring.
-
Vilsmeier-Haack Formylation: Uses POCl
/DMF to install a formyl group (-CHO). -
Friedel-Crafts Acylation: Uses AcCl or Ac
O with a Lewis acid to install an acetyl group (-COCH ).
Figure 1: Synthetic divergence leading to 3-formyl and 3-acetyl indole derivatives.
Comparative Analysis: H NMR
The proton NMR spectrum provides the most immediate evidence. The data below assumes DMSO-
Table 1: Key
H NMR Chemical Shifts (DMSO-
)
| Feature | 3-Formylindole (Aldehyde) | 3-Acetylindole (Ketone) | Mechanistic Insight |
| Diagnostic Signal | 9.90 – 10.00 ppm (s, 1H) | 2.40 – 2.55 ppm (s, 3H) | Aldehyde proton vs. Methyl protons. |
| Indole NH | 12.0 – 12.2 ppm (br s) | 11.8 – 12.0 ppm (br s) | H-bonding to carbonyl oxygen deshields NH. |
| C2-H Proton | ~8.25 ppm (s or d) | ~8.35 ppm (d, | Anisotropic deshielding by the adjacent C=O. |
| Multiplicity | Singlet (sharp) | Singlet (sharp) | Aldehyde may show small long-range coupling ( |
The "DMSO Trap" (Expertise & Experience)
In DMSO-
-
The Problem: The methyl singlet of 3-acetylindole appears at 2.48 ppm .
-
The Risk: A novice chemist may mistake the solvent peak for the product signal, or conversely, assume the product signal is just solvent.
-
The Solution: If the integration at 2.50 ppm is unusually high or the peak shape is distorted (not a clean quintet), you likely have the acetyl derivative. See Section 5 for the validation protocol.
Comparative Analysis: C NMR
Carbon NMR provides a secondary, unambiguous confirmation, free from solvent overlap issues in the aliphatic region.
Table 2: Key
C NMR Chemical Shifts (DMSO-
)
| Carbon Type | 3-Formylindole | 3-Acetylindole | Distinction Logic |
| Carbonyl (C=O) | 185.0 – 187.0 ppm | 192.0 – 194.0 ppm | Ketones are typically more deshielded than aldehydes. |
| Methyl (-CH | Absent | 27.0 – 28.0 ppm | Clear presence/absence test. |
| C3 (Quaternary) | ~118 ppm | ~117 ppm | Indole ring carbon attached to the carbonyl. |
Experimental Protocols (Self-Validating Systems)
Protocol A: Standard Acquisition
-
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-
.-
Why DMSO? Indole derivatives often have poor solubility in CDCl
.
-
-
Acquisition: Run standard 1H (16 scans) and 13C (256-1024 scans).
-
Analysis: Check 9.9 ppm. If present
Formyl. If absent, check 2.4–2.5 ppm.
Protocol B: Resolving the "DMSO Trap" (For Acetyl Confirmation)
If you suspect 3-acetylindole but the peak at 2.5 ppm is ambiguous due to DMSO overlap:
Option 1: Solvent Swap (Recommended)
-
Dry the sample and redissolve in Acetone-
or CDCl (if soluble). -
Result:
-
In CDCl
, the acetyl methyl shifts to 2.55 ppm . -
The water peak moves to
1.6 ppm. -
The solvent residual (CHCl
) is at 7.26 ppm. -
The 2.5 ppm region is now clear for integration.
-
Option 2: HSQC (Heteronuclear Single Quantum Coherence)
-
Run a 2D HSQC experiment in DMSO-
. -
Logic: The DMSO solvent peak (carbon) is a septet at 39.5 ppm. The Acetyl methyl carbon is at ~27 ppm.
-
Result: A cross-peak at (1H: 2.48, 13C: 27.0) confirms the acetyl group. A cross-peak at (1H: 2.50, 13C: 39.5) is just solvent.
Decision Logic & Workflow
Figure 2: Step-by-step decision tree for distinguishing C3-substituted indoles.
References
-
SDBS (Spectral Database for Organic Compounds). "Indole-3-carboxaldehyde (SDBS No. 1234) and 3-Acetylindole (SDBS No. 6789)." National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for DMSO/Water overlap data). [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Reference for Indole reactivity and synthetic pathways). [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Carbonyl chemical shift ranges). [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 1-Ethyl-3-Formyl-1H-Indole-2-Carboxylate
In the dynamic environment of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate, a member of the indole family of compounds, serves as a valuable intermediate in the synthesis of various biologically active molecules.[1] As with any chemical substance, responsible management of its waste is paramount to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety practices and regulatory compliance.
Hazard Characterization and Assessment
Key Hazard Considerations:
-
Physical State: Typically a solid at room temperature.[1]
-
Solubility: Moderately soluble in organic solvents.[1]
-
Reactivity: While specific reactivity data is limited, indole derivatives can be reactive. Avoid mixing with strong oxidizing agents, strong acids, or strong bases unless the reaction is intended and controlled.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is a fundamental principle of laboratory safety.[4][5] It prevents accidental chemical reactions, facilitates proper treatment and disposal, and minimizes costs. Waste containing this compound should be collected in a designated hazardous waste container.
Do NOT mix this waste stream with:
-
Aqueous waste
-
Halogenated organic waste
-
Reactive or incompatible chemicals
A dedicated container for non-halogenated organic solid waste is the appropriate primary collection point.
Containerization and Labeling: Ensuring Clarity and Compliance
The choice of waste container and its accurate labeling are critical for safe storage and transport.[4][6][7]
Container Selection:
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[4]
-
Ensure the container is in good condition, free from cracks or leaks.[4]
-
For liquid waste solutions containing the compound, leave at least 10% headspace to allow for vapor expansion.[8]
Labeling Requirements:
All hazardous waste containers must be clearly and accurately labeled.[4][8][9] The label should include:
-
The full chemical name: "this compound"
-
The approximate concentration or percentage of the compound in the waste.
-
The date accumulation started.
-
The name and contact information of the generating researcher or laboratory.
-
Appropriate hazard pictograms (e.g., GHS07 for irritant).[10]
On-site Accumulation and Storage
Designate a specific satellite accumulation area (SAA) within the laboratory for the temporary storage of hazardous waste containers.[4][7] This area should be:
-
Under the control of the laboratory personnel.[4]
-
Away from sources of ignition or high traffic areas.
Keep the waste container tightly closed except when adding waste.[4]
Disposal Workflow
The following flowchart illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Final Disposal Method
The ultimate disposal of this compound waste will be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] The most common and environmentally sound method for the disposal of non-halogenated organic compounds is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the chemical, preventing its release into the environment.
Never dispose of this compound down the drain or in the regular trash. [3][12] This can lead to contamination of water systems and harm to aquatic life.[12]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Clean Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Conclusion
The responsible disposal of this compound is not merely a matter of regulatory compliance but a reflection of our commitment to a safe and sustainable research environment. By adhering to the principles of hazard assessment, waste segregation, proper containerization and labeling, and by following the established disposal protocols, we can ensure that our scientific pursuits do not come at the cost of environmental integrity.
References
-
Neogen Corporation. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]
-
University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines. Retrieved from [Link]
-
Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet: Ethyl indole-2-carboxylate. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413–419. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
Sources
- 1. CAS 18450-27-6: Ethyl 3-formyl-1H-indole-2-carboxylate [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Ethyl 3-methyl-1H-indole-2-carboxylate AldrichCPR 26304-51-8 [sigmaaldrich.com]
- 11. mn.uio.no [mn.uio.no]
- 12. neogen.com [neogen.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
